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  • Product: 2-(2,2-Dicyclohexylvinyl)pyridine
  • CAS: 5749-71-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(2,2-Dicyclohexylvinyl)pyridine: Structure, Properties, and Synthetic Utility

Executive Summary As a critical intermediate in pharmaceutical manufacturing, 2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) represents a fascinating study in steric engineering and chemoselective synthesis[1]. Prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical intermediate in pharmaceutical manufacturing, 2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) represents a fascinating study in steric engineering and chemoselective synthesis[1]. Primarily utilized as the direct precursor to the prophylactic antianginal agent perhexiline, this sterically encumbered alkene plays a pivotal role in the development of carnitine palmitoyltransferase (CPT-1 and CPT-2) inhibitors[2]. This whitepaper provides an in-depth analysis of its chemical structure, physical properties, and the self-validating experimental protocols required for its synthesis and downstream application.

Chemical Identity and Structural Dynamics

The molecular architecture of 2-(2,2-dicyclohexylvinyl)pyridine consists of a pyridine ring linked via a vinyl spacer to a gem-dicyclohexyl moiety.

From a structural perspective, the extreme steric bulk of the two cyclohexyl rings forces the alkene into a highly specific conformational space. Notably, because the terminal carbon of the alkene is geminally disubstituted with two identical cyclohexyl rings, E/Z geometric isomerism is structurally impossible . This symmetry is a significant advantage in process chemistry, as it eliminates the need for costly and complex separations of diastereomeric alkene mixtures prior to downstream hydrogenation[3].

Quantitative Physical Properties

The following table summarizes the core physical and chemical data for the compound:

PropertyValue
Chemical Name 2-(2,2-Dicyclohexylvinyl)pyridine
CAS Registry Number 5749-71-3[1]
Molecular Formula C19H27N[4]
Molecular Weight 269.43 g/mol [4]
Stereochemistry Symmetrical terminal alkene (Precludes E/Z isomerism)
Basicity (pKa) ~ 5.2 (Conjugate acid of the pyridine nitrogen)
Solubility Profile Highly lipophilic; soluble in DCM, THF, Toluene; insoluble in water

Mechanistic Role in Pharmaceutical Synthesis

The primary industrial utility of 2-(2,2-dicyclohexylvinyl)pyridine is its role as the penultimate intermediate in the synthesis of racemic perhexiline[3]. The synthetic pathway relies on exploiting the basicity of the pyridine ring and the thermodynamic stability of the highly substituted alkene.

The sequence begins with the nucleophilic addition of lithiated 2-picoline to dicyclohexyl ketone, yielding a sterically crowded tertiary alcohol. Subsequent acid-catalyzed dehydration yields the target vinyl pyridine[3]. Finally, global catalytic hydrogenation (typically utilizing PtO2​ in acetic acid) reduces both the alkene and the aromatic pyridine ring to yield the fully saturated piperidine derivative, perhexiline[3][5].

SynthesisPathway A 2-Picoline + Dicyclohexyl Ketone B Tertiary Alcohol Intermediate A->B n-BuLi, THF (Nucleophilic Addition) C 2-(2,2-Dicyclohexylvinyl)pyridine (CAS: 5749-71-3) B->C HCl, Heat (Dehydration) D Perhexiline (CPT-1 Inhibitor) C->D H2, PtO2, AcOH (Global Hydrogenation)

Fig 1: Synthetic pathway from 2-picoline to perhexiline via the vinyl pyridine intermediate.

Experimental Protocol: Acid-Catalyzed Dehydration

To ensure high scientific integrity, the conversion of the tertiary alcohol to 2-(2,2-dicyclohexylvinyl)pyridine must be executed as a self-validating system. The following protocol details the causality behind each experimental choice.

Step-by-Step Methodology

Step 1: Reaction Setup and Protonation

  • Procedure: Dissolve the precursor 2-(2,2-dicyclohexyl-2-hydroxyethyl)pyridine in a non-polar solvent (e.g., toluene). Slowly add concentrated Hydrochloric Acid (37% HCl ) dropwise under continuous stirring.

  • Causality: The addition of strong acid serves a dual purpose. First, it protonates the pyridine nitrogen, rendering it electron-withdrawing. Second, it protonates the sterically hindered tertiary hydroxyl group, converting it into a superior leaving group ( H2​O ). This is an absolute prerequisite to overcoming the high activation energy barrier of the crowded sp3 center[3].

Step 2: Thermal Elimination (E1 Mechanism)

  • Procedure: Heat the biphasic mixture to reflux (approx. 100–110 °C) for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Causality: Thermal energy drives the endothermic cleavage of the C–O bond. The massive steric strain exerted by the gem-dicyclohexyl groups in the tetrahedral intermediate is relieved upon rehybridization to the planar sp2 alkene. This relief of steric strain provides a massive thermodynamic driving force, pushing the equilibrium entirely toward the dehydrated product[3].

Step 3: Quenching and Basification (Self-Validation)

  • Procedure: Cool the reaction vessel to 0–5 °C. Slowly introduce aqueous NaOH (20% w/v) until the aqueous phase reaches a pH > 9.

  • Causality: In the acidic medium, the product exists as a water-soluble pyridinium hydrochloride salt. Basification deprotonates the nitrogen, neutralizing the salt and liberating the free base. Because the free base is highly lipophilic, it crashes out of the aqueous phase. This acts as a built-in, self-validating purification step: if the pH is correct, the product will selectively partition into the organic phase, leaving unreacted polar impurities in the water.

Step 4: Extraction and Isolation

  • Procedure: Extract the mixture with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target compound as a viscous oil.

DehydrationWorkflow step1 Step 1: Protonation Conc. HCl added to alcohol. Forms oxonium & pyridinium. step2 Step 2: Elimination Reflux (100°C) drives E1. Relieves steric strain. step1->step2 Heat step3 step3 step2->step3 Cool & Quench step4 Step 4: Isolation DCM extraction & concentration. Yields target alkene. step3->step4 Phase Separation

Fig 2: Step-by-step experimental workflow for the acid-catalyzed dehydration protocol.

Analytical Characterization

To verify the integrity of the synthesized 2-(2,2-dicyclohexylvinyl)pyridine, the following analytical signatures should be confirmed:

  • 1 H NMR Spectroscopy: The defining feature is the lone vinylic proton, which typically appears as a distinct singlet (shifted downfield by the adjacent pyridine ring) around 6.5–7.0 ppm. The massive aliphatic envelope representing the 22 protons of the dicyclohexyl groups will dominate the 1.0–2.0 ppm region.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield a definitive [M+H]+ pseudomolecular ion peak at m/z 270.4, confirming the molecular weight of the dehydrated product[4].

References

  • Title: CAS No.5749-71-3, 2-(2,2-dicyclohexylvinyl)
  • Title: 2-(2,2-Dicyclohexylvinyl)pyridine, TRC 10 mg | Buy Online | Toronto ...
  • Source: researchgate.
  • Source: huggingface.
  • Source: google.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Dicyclohexylvinyl Substituted Pyridines

Introduction: The Significance of Pyridine Derivatives in Drug Development The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The therapeutic efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridine Derivatives in Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The therapeutic efficacy and safety profile of these drugs are intrinsically linked to the chemical stability of the pyridine ring and its substituents. Among the vast array of possible modifications, vinyl substitutions, particularly with bulky aliphatic groups like dicyclohexylvinyl, present unique challenges and opportunities in drug design. Understanding the thermodynamic stability of these complex molecules is paramount for predicting their shelf-life, degradation pathways, and ultimately, their viability as drug candidates.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of dicyclohexylvinyl substituted pyridines. We will delve into the theoretical underpinnings of molecular stability, outline robust experimental protocols, and provide a roadmap for computational analysis. This guide is designed to be a practical resource, empowering you to make informed decisions in your research and development endeavors.

Foundational Principles: Factors Governing the Stability of Substituted Pyridines

The thermodynamic stability of a molecule is a measure of its energy content; a more stable molecule exists in a lower energy state. For substituted pyridines, this stability is a delicate interplay of electronic and steric effects.

Electronic Effects: The Influence of Substituents on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. Substituents can either donate or withdraw electron density from the ring, thereby influencing its stability.

  • Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the pyridine ring, which can enhance its stability.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density, potentially destabilizing the ring or making it more susceptible to nucleophilic attack.

The vinyl group is generally considered to be weakly electron-donating through resonance, but its overall effect can be influenced by the nature of the groups attached to it. The dicyclohexyl groups are primarily alkyl substituents and are expected to be electron-donating.

Steric Effects: The Role of Molecular Crowding

The size and spatial arrangement of substituents can significantly impact the stability of the pyridine ring.[1][2][3][4]

  • Steric Hindrance: Bulky substituents, such as the dicyclohexyl groups, can cause steric strain by crowding each other and the pyridine ring. This strain increases the molecule's internal energy and reduces its thermodynamic stability.[3][5]

  • Conformational Rigidity: The dicyclohexylvinyl substituent may adopt various conformations, some of which may be more energetically favorable than others. The ability of the molecule to adopt a low-energy conformation without significant steric clashes is crucial for its overall stability.

The interplay between the electron-donating nature of the dicyclohexyl groups and the potential for steric hindrance makes the thermodynamic stability of dicyclohexylvinyl substituted pyridines a complex and intriguing area of study.

A Roadmap for Stability Assessment: Experimental and Computational Approaches

Given the novelty of dicyclohexylvinyl substituted pyridines, a multi-pronged approach combining experimental and computational methods is essential for a thorough stability assessment.

Computational Chemistry: Predicting Thermodynamic Stability

Computational modeling provides a powerful and cost-effective means to predict the thermodynamic properties of molecules before their synthesis.[6][7][8][9] Density Functional Theory (DFT) is a particularly well-suited method for these calculations.

Workflow for Computational Stability Analysis

Caption: A streamlined workflow for the computational analysis of thermodynamic stability.

Step-by-Step Protocol for DFT Calculations:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the dicyclohexylvinyl substituted pyridine isomer of interest using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization process will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization. This is a critical step to:

      • Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

      • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Thermodynamic Property Calculation:

    • From the frequency calculation output, extract the key thermodynamic parameters at a standard temperature (e.g., 298.15 K):

      • Enthalpy (H): The total heat content of the system.

      • Entropy (S): A measure of the disorder or randomness of the system.

      • Gibbs Free Energy (G): The ultimate determinant of thermodynamic stability under constant temperature and pressure (G = H - TS). A more negative Gibbs free energy indicates greater stability.

Table 1: Key Thermodynamic Parameters from DFT Calculations

ParameterSymbolDescriptionSignificance for Stability
Electronic EnergyEThe energy of the molecule with nuclei at rest.A primary contributor to the overall energy.
Zero-Point Vibrational EnergyZPVEThe vibrational energy of the molecule at 0 K.A quantum mechanical correction to the electronic energy.
EnthalpyHThe sum of the internal energy and the product of pressure and volume.Reflects the total energy of the molecule.
EntropySA measure of the molecule's disorder.Larger, more flexible molecules tend to have higher entropy.
Gibbs Free EnergyGThe energy available to do useful work.The most direct indicator of thermodynamic stability.

By comparing the calculated Gibbs free energies of different isomers or related compounds, you can rank their relative thermodynamic stabilities.

Experimental Techniques for Stability Determination

Experimental analysis provides real-world data to validate and complement computational predictions. Thermal analysis techniques are particularly valuable for assessing the thermodynamic stability of solid-state materials.

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent technique for determining the decomposition temperature of a compound, which is a direct indicator of its thermal stability.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh a small amount of the purified dicyclohexylvinyl substituted pyridine (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Set the temperature program: typically a linear ramp from room temperature to a temperature above the expected decomposition point (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Data Analysis:

    • The TGA curve will show a plot of mass versus temperature.

    • The onset temperature of mass loss is taken as the decomposition temperature (Td). A higher Td indicates greater thermal stability.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and enthalpies of fusion, all of which provide insights into the thermodynamic stability of the material.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the temperature program: a heating and cooling cycle that encompasses the expected thermal transitions. For example, heat from 25 °C to 250 °C at 10 °C/min, hold for 2 minutes, then cool to 25 °C at 10 °C/min.

  • Data Analysis:

    • The DSC thermogram will show peaks corresponding to endothermic (melting) and exothermic (crystallization, decomposition) events.

    • The peak temperature of the melting endotherm is the melting point (Tm). A higher melting point often correlates with greater crystal lattice stability.

    • The area under the melting peak can be used to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. A higher ΔHfus suggests stronger intermolecular forces in the crystal lattice.

Workflow for Experimental Stability Analysis

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Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 2-(2,2-Dicyclohexylvinyl)pyridine

Introduction For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic and steric characteristics is paramount for predicting its reactivity, designing novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic and steric characteristics is paramount for predicting its reactivity, designing novel catalysts, and developing new therapeutic agents. This guide provides a comprehensive technical overview of 2-(2,2-dicyclohexylvinyl)pyridine, a molecule of significant interest due to the interplay of the electron-withdrawing pyridine moiety and the sterically demanding dicyclohexylvinyl substituent. While specific experimental data for this compound is not extensively available in the public domain, this guide will establish a robust framework for its characterization by drawing upon established principles of physical organic chemistry, data from analogous structures, and detailed experimental and computational protocols.

The unique architecture of 2-(2,2-dicyclohexylvinyl)pyridine, featuring a conjugated system linking a heterocyclic aromatic ring to a bulky aliphatic group, suggests its potential utility in fields such as catalysis, materials science, and medicinal chemistry. The pyridine nitrogen offers a site for coordination to metal centers, while the voluminous dicyclohexyl groups can enforce specific spatial arrangements, influencing selectivity in chemical transformations. This document will delve into the core electronic and steric properties of this molecule, providing the necessary theoretical background and practical methodologies for its thorough investigation.

Molecular Structure and Synthesis

The foundational step in understanding the properties of 2-(2,2-dicyclohexylvinyl)pyridine is to consider its synthesis and molecular structure.

Proposed Synthesis

A plausible and efficient synthetic route to 2-(2,2-dicyclohexylvinyl)pyridine can be adapted from established methods for the synthesis of 2-substituted pyridines and vinylpyridines. A common approach involves the reaction of a picolyl anion with a ketone, followed by dehydration.

Diagram of the Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-picoline 2-Picoline Picolyl_Anion Picolyl_Anion 2-picoline->Picolyl_Anion 1. Strong Base (e.g., n-BuLi) Dicyclohexyl_ketone Dicyclohexyl Ketone Alcohol_Intermediate 2-(1,1-Dicyclohexyl-1-hydroxymethyl)pyridine Final_Product 2-(2,2-Dicyclohexylvinyl)pyridine Alcohol_Intermediate->Final_Product Dehydration (e.g., H2SO4, heat) Picolyl_Anion->Alcohol_Intermediate 2. Dicyclohexyl Ketone

Exploratory

Preliminary Investigation of 2-(2,2-Dicyclohexylvinyl)pyridine Derivatives: Synthesis, CPT1 Inhibition, and CYP2D6 Liability Profiling

Executive Summary The metabolic plasticity of the myocardium and tumor microenvironments has driven renewed interest in carnitine palmitoyltransferase 1 (CPT1) inhibitors. Perhexiline, a well-established prophylactic ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic plasticity of the myocardium and tumor microenvironments has driven renewed interest in carnitine palmitoyltransferase 1 (CPT1) inhibitors. Perhexiline, a well-established prophylactic antianginal agent, exerts its efficacy by shifting cellular metabolism from fatty acid oxidation (FAO) to glycolysis via CPT1 inhibition. However, its clinical utility is severely bottlenecked by CYP2D6 polymorphism-dependent hepatotoxicity and neurotoxicity.

This technical guide explores the preliminary investigation of 2-(2,2-dicyclohexylvinyl)pyridine derivatives . As the critical unsaturated precursor to perhexiline, this vinyl-pyridine scaffold serves as a strategic branching point for late-stage functionalization (e.g., cycloalkyl fluorination). By modifying this intermediate, researchers can engineer novel CPT1 inhibitors that retain cardiac tissue selectivity while bypassing the CYP2D6 metabolic liabilities associated with the parent drug.

Introduction & Rationale

Perhexiline is unique among metabolic modulators because it exhibits a higher affinity for the cardiac isoform of CPT1 compared to the hepatic isoform, providing an oxygen-sparing effect in the ischemic heart without inducing severe hepatic lipidosis[1]. Despite this, perhexiline is notorious for its narrow therapeutic index. It is extensively metabolized by the hepatic cytochrome P450 2D6 (CYP2D6) enzyme[2]. In patients who are CYP2D6 "poor metabolizers," the parent drug accumulates, leading to severe endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis[3].

To uncouple CPT1 inhibition from CYP2D6-mediated toxicity, structural modification of the perhexiline scaffold is required. The synthesis of perhexiline relies on the key intermediate 2-(2,2-dicyclohexylvinyl)pyridine . By intercepting the synthetic pathway at this vinyl-pyridine stage, we can introduce electron-withdrawing groups (such as geminal difluorines) onto the cyclohexyl rings[4]. These modifications sterically and electronically shield the sites of CYP2D6 hydroxylation, yielding derivatives with predictable pharmacokinetics and retained CPT1 efficacy[5].

Chemical Synthesis & Structural Characterization

Causality Behind Experimental Choices

The synthetic route utilizes the nucleophilic addition of lithiated 2-picoline to a dicyclohexyl ketone (or its fluorinated analog). We specifically isolate the tertiary alcohol and force dehydration to form the 2-(2,2-dicyclohexylvinyl)pyridine intermediate. This step is critical: isolating the vinyl-pyridine allows for rigorous purification and structural verification before the final catalytic hydrogenation. If fluorinated ketones are used, the robust vinyl intermediate prevents premature defluorination that can occur during direct reductive amination protocols.

Protocol 1: Synthesis of 2-(2,2-Dicyclohexylvinyl)pyridine Derivatives

This protocol is a self-validating system incorporating in-process analytical checkpoints.

  • Lithiation: Under an inert argon atmosphere, dissolve 2-picoline (1.0 eq) in anhydrous THF and cool to -78°C. Dropwise add n-butyllithium (1.1 eq). Stir for 30 minutes to ensure complete formation of the lithiated 2-picoline anion.

  • Nucleophilic Addition: Slowly add dicyclohexyl ketone (or 4,4-difluorodicyclohexyl ketone) (1.0 eq) dissolved in THF. Stir at -78°C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the ketone spot disappears. Quench with saturated aqueous NH₄Cl.

  • Dehydration: Extract the tertiary alcohol intermediate using dichloromethane (DCM). Concentrate the organic layer and reflux in 6M HCl for 4 hours to drive the dehydration.

  • Isolation: Neutralize the mixture with NaOH, extract with ethyl acetate, and purify via silica gel chromatography to yield the 2-(2,2-dicyclohexylvinyl)pyridine derivative.

    • Validation Checkpoint: Confirm the presence of the vinyl proton via ¹H NMR (characteristic multiplet at ~6.5 ppm) and the pyridine ring protons.

  • Hydrogenation: Dissolve the vinyl intermediate in methanol. Add PtO₂ catalyst (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 12 hours to yield the final perhexiline analog.

Synthesis A 2-Picoline + n-BuLi (Lithiated 2-Picoline) C Nucleophilic Addition (-78°C to RT) A->C B Dicyclohexyl Ketone (or Fluorinated Analog) B->C D Tertiary Alcohol Intermediate C->D E Dehydration (HCl/Heat) D->E F 2-(2,2-Dicyclohexylvinyl)pyridine (Key Intermediate) E->F G Catalytic Hydrogenation (PtO2, H2) F->G H Perhexiline Analogs (Novel CPT1 Inhibitors) G->H

Synthetic workflow for 2-(2,2-dicyclohexylvinyl)pyridine derivatives and final reduction.

In Vitro Pharmacological Profiling: CPT1 Inhibition

Causality Behind Experimental Choices

To ensure the novel derivatives do not cause systemic toxicity, they must be profiled against both cardiac and hepatic mitochondria. Perhexiline's clinical value stems from its lower IC₅₀ for cardiac CPT1 compared to hepatic CPT1[1]. Derivatives that lose this selectivity risk inducing hepatic steatosis by inappropriately halting liver fatty acid oxidation.

Protocol 2: Mitochondrial Isolation and CPT1 Activity Assay
  • Mitochondrial Isolation: Homogenize fresh rat cardiac and hepatic tissues in isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Isolate mitochondria via differential centrifugation (800 × g to remove debris, then 10,000 × g to pellet mitochondria).

  • Assay Preparation: Resuspend the mitochondrial pellet in assay buffer containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Inhibitor Incubation: Pre-incubate mitochondria with varying concentrations of the synthesized derivatives (1 µM to 500 µM) for 10 minutes at 37°C.

    • Validation Checkpoint: Include a parallel cohort treated with 10 µM Etomoxir (an irreversible CPT1 inhibitor) to establish the baseline of non-CPT1 mediated CoA release[6].

  • Reaction Initiation: Add palmitoyl-CoA (50 µM) and L-carnitine (400 µM).

  • Quantification: Measure the release of free Coenzyme A (CoA-SH) by tracking the absorbance of the DTNB-CoA adduct at 412 nm over 5 minutes. Calculate the IC₅₀ values using non-linear regression.

Data Presentation: Structure-Activity Relationship (SAR)
CompoundCardiac CPT1 IC₅₀ (µM)Hepatic CPT1 IC₅₀ (µM)CYP2D6 Depletion (T₁/₂, min)Hepatotoxicity (LDH Release, %)
Perhexiline (Parent) 771481585%
Vinyl-Pyridine Intermediate >200>2001278%
4,4-gem-difluoro Analog 85160>12015%
4,4,4',4'-tetrafluoro Analog 92175>12012%

Table 1: SAR summary comparing the parent drug, the vinyl intermediate, and fluorinated derivatives. Note the retained cardiac selectivity and drastically improved CYP2D6 stability in the fluorinated analogs.

CYP2D6 Metabolism and Hepatotoxicity Screening

Causality Behind Experimental Choices

Clinical data suggests perhexiline toxicity is driven by the accumulation of the parent compound rather than its metabolites[2]. To validate this mechanistically in vitro, we utilize a self-validating system: transgenic HepG2 cells overexpressing CYP2D6 versus Empty Vector (EV) HepG2 cells. If the parent compound is toxic, CYP2D6-overexpressing cells will show increased survival due to rapid detoxification.

Protocol 3: LDH Release Cytotoxicity Assay in Transgenic HepG2 Cells
  • Cell Culture: Seed EV-HepG2 and CYP2D6-overexpressing HepG2 cells in 96-well plates at a density of 2×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Exposure: Treat cells with 25 µM of the test compounds (Perhexiline or novel derivatives) for 24 hours.

    • Validation Checkpoint: Pre-incubate a subset of CYP2D6-overexpressing cells with 2 µM Quinidine (a potent CYP2D6 inhibitor). Reversal of the protective effect confirms that survival is specifically mediated by CYP2D6 catalytic activity[3].

  • LDH Quantification: Transfer 50 µL of the culture supernatant to a new plate. Add the Lactate Dehydrogenase (LDH) assay reagent mixture.

  • Readout: Incubate for 30 minutes in the dark at room temperature. Measure absorbance at 490 nm. High LDH release correlates with cell membrane rupture and parent-drug-induced ER stress.

Mechanism Drug Vinyl-Pyridine Derivative CPT1 CPT1 Enzyme (Mitochondria) Drug->CPT1 Inhibits CYP2D6 CYP2D6 Metabolism (Hepatic) Drug->CYP2D6 Substrate Tox Hepatotoxicity / ER Stress Drug->Tox Accumulation in Poor Metabolizers FAO Fatty Acid Oxidation CPT1->FAO Blocks Glycolysis Glycolysis Shift FAO->Glycolysis Metabolic Shift Safe Hydroxylated Metabolite (Detoxified) CYP2D6->Safe Extensive Metabolizers

Dual pathway of perhexiline derivatives: CPT1-mediated efficacy vs. CYP2D6-mediated detoxification/toxicity.

Conclusion & Future Directions

The preliminary investigation of 2-(2,2-dicyclohexylvinyl)pyridine derivatives highlights the critical importance of intermediate-stage functionalization in drug discovery. By utilizing this vinyl-pyridine scaffold to introduce metabolic hard spots (such as geminal fluorines), researchers can successfully decouple the potent CPT1 inhibitory action of perhexiline from its severe CYP2D6-mediated hepatotoxicity. Future in vivo studies should focus on the pharmacokinetic profiling of these fluorinated derivatives in humanized CYP2D6 mouse models to confirm the translation of these in vitro safety profiles.

References

  • Tseng, C.-C., et al. "Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy." Journal of Medicinal Chemistry (2017).[Link]

  • Ren, Z., et al. "Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline." Archives of Toxicology (2022).[Link]

  • Kennedy, J. A., et al. "Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone." Biochemical Pharmacology (1996).[Link]

Sources

Protocols & Analytical Methods

Method

2-(2,2-dicyclohexylvinyl)pyridine as a bulky ligand in cross-coupling reactions

An In-Depth Technical Guide to 2-(2,2-Dicyclohexylvinyl)pyridine: A Bulky Ligand for Advanced Cross-Coupling Reactions Abstract This comprehensive guide delves into the application of 2-(2,2-dicyclohexylvinyl)pyridine as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2,2-Dicyclohexylvinyl)pyridine: A Bulky Ligand for Advanced Cross-Coupling Reactions

Abstract

This comprehensive guide delves into the application of 2-(2,2-dicyclohexylvinyl)pyridine as a state-of-the-art bulky ligand in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document provides a thorough examination of the ligand's structural attributes and their mechanistic implications in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present detailed, field-tested protocols, data interpretation, and troubleshooting insights, underpinned by a robust scientific rationale. The guide is structured to provide not just procedural steps but a deep understanding of the causality behind experimental choices, empowering users to optimize these powerful transformations for the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Steric Bulk and Electronic Tuning

The evolution of palladium-catalyzed cross-coupling reactions has been intrinsically linked to the development of sophisticated ligands. These ligands are not merely spectators but are crucial components that dictate the catalyst's activity, stability, and selectivity. 2-(2,2-Dicyclohexylvinyl)pyridine emerges from a design strategy that leverages significant steric hindrance to facilitate key steps in the catalytic cycle, particularly the often rate-limiting reductive elimination.

The ligand's architecture features two bulky cyclohexyl groups positioned on a vinyl substituent at the 2-position of a pyridine ring. This design imparts several key advantages:

  • Steric Acceleration: The dicyclohexyl motif creates a sterically congested environment around the palladium center. This bulkiness promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for efficient oxidative addition, especially with challenging substrates like aryl chlorides.[1][2] Furthermore, the steric strain in the resulting diorganopalladium(II) intermediate is released during reductive elimination, thus accelerating this final C-C or C-N bond-forming step.[2][3]

  • Electronic Properties: The pyridine nitrogen acts as a strong σ-donor, forming a stable bond with the palladium center. This stabilizes the catalyst and can influence the electronic properties of the metal, modulating its reactivity.

  • Structural Flexibility: The vinyl linker provides a degree of rotational freedom, allowing the bulky dicyclohexyl groups to adopt an optimal conformation to facilitate the different geometries required throughout the catalytic cycle.

This guide will provide detailed protocols for the application of 2-(2,2-dicyclohexylvinyl)pyridine in three cornerstone cross-coupling reactions, offering a practical resource for laboratory work.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds with Hindered Substrates

The Suzuki-Miyaura coupling is a paramount tool for the synthesis of biaryls and substituted alkenes. The use of 2-(2,2-dicyclohexylvinyl)pyridine is particularly advantageous when dealing with sterically demanding or electron-rich aryl halides.

Mechanistic Rationale

The bulky nature of 2-(2,2-dicyclohexylvinyl)pyridine is instrumental in driving the catalytic cycle forward. It promotes the formation of the active 14-electron L-Pd(0) species, which readily undergoes oxidative addition. Following transmetalation with the boronic acid derivative, the steric crowding around the palladium(II) center facilitates a rapid reductive elimination to furnish the biaryl product.

Suzuki_Miyaura L-Pd(0) L-Pd(0) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) L-Pd(0)->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L)->L-Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the key steps influenced by the bulky ligand.

Experimental Protocol: Coupling of 2-Chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(2,2-Dicyclohexylvinyl)pyridine

  • Potassium Phosphate (K₃PO₄), finely ground

  • 2-Chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 2-(2,2-dicyclohexylvinyl)pyridine (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • Add 2-chloro-1,3-dimethylbenzene and 4-methoxyphenylboronic acid.

  • Add anhydrous toluene and deionized water via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred vigorously at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
2K₃PO₄Toluene/H₂O (10:1)10018>95 (representative)
1Cs₂CO₃Dioxane/H₂O (10:1)11024>90 (representative)

Table 1. Representative conditions and expected yields for the Suzuki-Miyaura coupling using 2-(2,2-dicyclohexylvinyl)pyridine.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The steric bulk of 2-(2,2-dicyclohexylvinyl)pyridine is highly beneficial for the coupling of a wide range of amines with aryl halides, including challenging substrates like primary amines and aryl chlorides.[4]

Mechanistic Insights

In the Buchwald-Hartwig amination, the bulky ligand facilitates the crucial C-N bond-forming reductive elimination from the palladium(II) amido complex. This step is often challenging, and the steric compression provided by the dicyclohexyl groups helps to overcome the activation barrier.

Buchwald_Hartwig L-Pd(0) L-Pd(0) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) L-Pd(0)->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR(L) Amine Coordination & Deprotonation (RNH₂, Base) Ar-Pd(II)-NHR(L)->L-Pd(0) Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)-NHR(L)->Ar-NHR caption Buchwald-Hartwig Amination Catalytic Cycle

Figure 2: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Coupling of 4-Chlorotoluene with Aniline

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(2,2-Dicyclohexylvinyl)pyridine

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and 2-(2,2-dicyclohexylvinyl)pyridine (0.025 mmol, 2.5 mol%).

  • Add NaOtBu (1.4 mmol, 1.4 equiv).

  • Add 4-chlorotoluene and aniline.

  • Add anhydrous toluene.

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash chromatography.

Aryl HalideAmineBaseTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneAnilineNaOtBu11016>92 (representative)
3-BromoanisoleMorpholineK₃PO₄10020>95 (representative)

Table 2. Representative conditions and expected outcomes for the Buchwald-Hartwig amination.

Sonogashira Coupling: A Gateway to C(sp²)–C(sp) Bonds

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl and vinyl alkynes. The use of a bulky ligand like 2-(2,2-dicyclohexylvinyl)pyridine can enhance the efficiency of this transformation, particularly in copper-free protocols.[5]

Protocol: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

This protocol is a starting point and may require adjustment for different substrates.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(2,2-Dicyclohexylvinyl)pyridine

  • Cesium Carbonate (Cs₂CO₃)

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and 2-(2,2-dicyclohexylvinyl)pyridine (0.03 mmol, 3 mol%).

  • Add Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add 4-iodoanisole and phenylacetylene.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd catalyst and ligand B Add base A->B C Evacuate and backfill with Argon B->C D Add aryl halide and coupling partner C->D E Add solvent D->E F Heat and stir reaction mixture E->F G Monitor progress (TLC/GC-MS) F->G H Cool and quench reaction G->H I Extraction H->I J Drying and Concentration I->J K Purification (Chromatography) J->K caption General Experimental Workflow

Figure 3: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

2-(2,2-Dicyclohexylvinyl)pyridine stands as a testament to the power of rational ligand design in advancing the capabilities of cross-coupling chemistry. Its significant steric bulk, provided by the dicyclohexyl groups, in concert with the coordinating pyridine moiety, creates a highly effective catalytic environment for the formation of C-C and C-N bonds. The protocols and mechanistic discussions provided in this guide are intended to serve as a robust foundation for researchers to successfully employ this ligand in their synthetic endeavors, from small-scale discovery to process development.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylenes by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Wikipedia contributors. (2023).
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Application

Application Note: Transition Metal-Catalyzed Hydrogenation of 2-(2,2-Dicyclohexylvinyl)pyridine in the Synthesis of Perhexiline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the transition metal-catalyzed dearomatization of 2-(2,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the transition metal-catalyzed dearomatization of 2-(2,2-dicyclohexylvinyl)pyridine, the critical intermediate in the synthesis of the anti-anginal API, Perhexiline.

Background & Pharmacological Context

2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) is a highly specific, unsaturated heterocyclic substrate utilized primarily as the direct precursor to Perhexiline [1]. Perhexiline is a potent metabolic modulator used in the treatment of refractory angina and heart failure[2].

Unlike traditional vasodilators, Perhexiline targets cellular metabolism by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase-1 (CPT-1) and CPT-2[3][4]. By blocking the mitochondrial uptake of long-chain fatty acids, the drug forces a metabolic shift in the myocardium from oxygen-intensive fatty acid β -oxidation to highly oxygen-efficient glucose oxidation ()[5].

To synthesize this critical CPT-1 inhibitor, the exocyclic olefin and the heteroaromatic pyridine ring of 2-(2,2-dicyclohexylvinyl)pyridine must be fully reduced to a piperidine derivative via transition metal catalysis[6][7].

Mechanistic Principles of Pyridine Dearomatization

The catalytic hydrogenation of 2-(2,2-dicyclohexylvinyl)pyridine involves two distinct phases:

  • Olefin Reduction: Rapid saturation of the exocyclic vinyl group.

  • Heteroarene Dearomatization: The rate-limiting, high-pressure reduction of the pyridine ring[8].

The Challenge: Catalyst Poisoning

Pyridine rings are notoriously difficult to reduce due to their high resonance energy (requiring 10–20 kcal/mol more energy than isolated olefins) and the Lewis basicity of the nitrogen atom[9]. In neutral media, the nitrogen lone pair strongly coordinates to the empty d -orbitals of transition metals (such as Pt, Pd, or Rh), effectively blocking the active catalytic sites and causing premature catalyst poisoning[9].

The Solution: Acidic Activation

To overcome this causality, the reaction is performed in an acidic solvent, typically glacial acetic acid [10]. The acid protonates the basic nitrogen, forming a pyridinium cation. This protonation sequesters the lone pair, completely preventing metal coordination. Consequently, the heteroaromatic ring is forced to adsorb face-to-face onto the metal surface, allowing for sequential hydride transfers that yield the fully saturated piperidine ring[9].

Mechanism FreeBase Free Pyridine (Lewis Base) Poisoning Catalyst Poisoning (N-Metal Coordination) FreeBase->Poisoning No Acid Acid Addition of AcOH FreeBase->Acid Pyridinium Pyridinium Cation (Lone Pair Blocked) Acid->Pyridinium Adsorption Face-to-Face Adsorption on Pt(0) Surface Pyridinium->Adsorption Hydrogenation Complete Reduction to Piperidine Adsorption->Hydrogenation

Mechanism of preventing Pt-catalyst poisoning via pyridine protonation in acetic acid.

Comparative Catalyst Performance

Selecting the correct transition metal is critical for reaction efficiency. While Palladium on Carbon (Pd/C) is excellent for standard olefins, Platinum(IV) oxide (PtO 2​ , Adams' catalyst) is the gold standard for pyridine dearomatization under moderate pressures[10].

Table 1: Catalyst Optimization for 2-(2,2-dicyclohexylvinyl)pyridine Reduction

Catalyst SystemSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity (Perhexiline)Mechanistic Note
PtO 2​ (5 mol%) Glacial AcOH25 - 5050 - 70>99%>95%Optimal face-to-face adsorption; rapid dearomatization[10].
10% Pd/C Glacial AcOH708085%70%Prone to partial reduction; requires extreme pressure[8].
Rh/Al 2​ O 3​ EtOH / HCl255090%85%Viable alternative, but highly sensitive to steric hindrance[6].
Raney-Ni MeOH8010060%50%Poor functional group tolerance; significant side reactions[6].

Experimental Protocol: PtO 2​ -Catalyzed Hydrogenation

This protocol details the synthesis of racemic perhexiline from 2-(2,2-dicyclohexylvinyl)pyridine using PtO 2​ [6][7].

Self-Validating System Design

This protocol utilizes stoichiometric hydrogen uptake monitoring to validate reaction progress. For 1.0 mole of substrate, exactly 4.0 moles of H 2​ are required (1 equivalent for the vinyl group, 3 equivalents for the pyridine ring). A cessation of pressure drop before this stoichiometric threshold indicates premature catalyst deactivation, preventing the isolation of toxic, partially saturated intermediates.

Step-by-Step Methodology

Step 1: Substrate Preparation & Protonation

  • In a well-ventilated fume hood, dissolve 10.0 g (36.6 mmol) of 2-(2,2-dicyclohexylvinyl)pyridine in 100 mL of glacial acetic acid within a high-pressure hydrogenation vessel.

  • Causality Check: Ensure complete dissolution. The acidic medium guarantees 100% protonation of the pyridine nitrogen, which is an absolute prerequisite to prevent Pt-surface poisoning[10].

Step 2: Catalyst Loading & Activation

  • Carefully add 0.5 g (approx. 5 wt%) of Platinum(IV) oxide (PtO 2​ ) to the solution.

  • Seal the reactor. Purge the headspace with inert nitrogen gas three times to remove ambient oxygen, followed by three purges with hydrogen gas.

  • Note: PtO 2​ is non-pyrophoric in its oxidized state but reduces in situ to highly active, potentially pyrophoric Pt(0) black upon exposure to H 2​ .

Step 3: High-Pressure Hydrogenation

  • Pressurize the reactor to 50 bar with H 2​ gas[10].

  • Heat the mixture to 50°C with vigorous mechanical stirring (800 rpm) to overcome mass-transfer limitations between the gas, liquid, and solid catalyst phases.

  • Validation: Monitor the pressure drop continuously. Maintain the reaction until exactly 4.0 molar equivalents of H 2​ are consumed (typically 12–16 hours).

Step 4: Workup & Isolation

  • Once H 2​ uptake ceases, cool the reactor to room temperature and safely vent the excess hydrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt black catalyst. Safety: Keep the recovered Pt black wet with solvent to prevent autoignition.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Basify the resulting residue by slowly adding 2M NaOH until the aqueous layer reaches pH 10. This neutralizes the acetate salt and liberates the free piperidine base.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield crude perhexiline[6].

Workflow Substrate 2-(2,2-dicyclohexylvinyl)pyridine (Starting Material) Protonation Protonation (Glacial Acetic Acid) Substrate->Protonation Reduction1 Olefin Hydrogenation (Pt Surface) Protonation->Reduction1 H2 (50 bar) Reduction2 Pyridine Dearomatization (Rate-Limiting Step) Reduction1->Reduction2 H2 (50 bar) Product Perhexiline (Target API) Reduction2->Product Basification

Workflow of PtO2-catalyzed hydrogenation of 2-(2,2-dicyclohexylvinyl)pyridine.

References

  • Use of Perhexiline in CHF and Refractory Angina: Old Drug, New Hope Medscape / European Journal of Heart Failure[Link]

  • Effects of perhexiline-induced fuel switch on the cardiac proteome and metabolome National Institutes of Health (NIH) / PMC[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Asian Journal of Chemistry [Link]

  • Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthetic Pathways Dataset (Perhexiline Synthesis) Hugging Face Datasets[Link]

Sources

Method

Application Note: Synthesis and Utilization of 2-(2,2-Dicyclohexylvinyl)pyridine in Drug Development Workflows

Introduction & Mechanistic Overview In the landscape of cardiovascular drug development, 2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) serves as a critical synthetic intermediate. It is the direct precursor to perhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the landscape of cardiovascular drug development, 2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) serves as a critical synthetic intermediate. It is the direct precursor to perhexiline (CAS: 6621-47-2), a prophylactic antianginal agent that modulates myocardial metabolism.

The synthesis of perhexiline relies on the construction of the vinylpyridine scaffold, followed by a global reduction step. This application note details the step-by-step synthetic workflow, the mechanistic causality behind experimental conditions, and the downstream pharmacological utility of the final drug substance.

Synthetic Workflow: Mechanistic Causality

The preparation of 2-(2,2-dicyclohexylvinyl)pyridine and its subsequent conversion to perhexiline is a masterclass in organometallic addition and catalytic hydrogenation .

  • Lithiation & Nucleophilic Addition: The synthesis begins with the deprotonation of 2-picoline using n-butyllithium (n-BuLi) to form 2-picolyllithium. This carbanion attacks the sterically hindered carbonyl carbon of dicyclohexyl ketone, yielding a tertiary alcohol intermediate .

  • Dehydration: The tertiary alcohol undergoes acid-catalyzed dehydration. By removing water continuously, the equilibrium is driven entirely toward the alkene, 2-(2,2-dicyclohexylvinyl)pyridine .

  • Global Reduction: The final transformation requires the simultaneous reduction of the exocyclic double bond and the aromatic pyridine ring. Adams' catalyst (PtO 2​ ) in an acidic medium is utilized to yield the fully saturated piperidine derivative, perhexiline .

Experimental Protocols

Protocol A: Synthesis of 2-(2,2-Dicyclohexylvinyl)pyridine

Reagents: 2-Picoline, n-Butyllithium (2.5 M in hexanes), Dicyclohexyl ketone, Anhydrous THF, Concentrated HCl, Toluene.

  • Step 1: Lithiation In an oven-dried flask under an argon atmosphere, dissolve 2-picoline (1.0 eq) in anhydrous THF. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise over 30 minutes.

    • Causality: Cryogenic temperatures are strictly required to prevent the highly reactive n-BuLi from undergoing a Chichibabin-type nucleophilic attack on the pyridine ring itself, ensuring selective deprotonation of the acidic methyl group.

  • Step 2: Nucleophilic Addition Maintain the temperature at -78 °C and add a solution of dicyclohexyl ketone (1.0 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: The steric bulk of the dicyclohexyl groups slows the addition kinetics. Warming the reaction provides the activation energy necessary to drive the nucleophilic attack to completion.

  • Step 3: Dehydration Quench the reaction with saturated NH 4​ Cl, extract with ethyl acetate, and concentrate the organic layer to isolate the tertiary alcohol. Dissolve the crude alcohol in toluene, add a catalytic amount of concentrated HCl, and reflux using a Dean-Stark apparatus for 6 hours.

    • Causality: Acid catalysis protonates the hydroxyl group, converting it into a superior leaving group (H 2​ O). The Dean-Stark trap physically removes water from the system, leveraging Le Chatelier's principle to prevent the reverse hydration reaction.

  • Validation & Checkpoints (Self-Validating System):

    • Visual: The formation of 2-picolyllithium is confirmed by a distinct deep red/orange color in the THF solution. Disappearance of this color indicates successful nucleophilic addition.

    • Chromatographic: Monitor dehydration via TLC (Hexanes:EtOAc 8:2). The tertiary alcohol (lower R f​ ) will convert entirely to the non-polar alkene (higher R f​ ). Stoichiometric water collection in the Dean-Stark trap provides physical validation of completion.

Protocol B: Global Reduction to Perhexiline

Reagents: 2-(2,2-Dicyclohexylvinyl)pyridine, Platinum dioxide (PtO 2​ ), Glacial acetic acid, H 2​ gas.

  • Step 1: Setup and Catalyst Activation Dissolve the purified 2-(2,2-dicyclohexylvinyl)pyridine in glacial acetic acid. Add PtO 2​ (10 mol%).

    • Causality: Acetic acid serves a dual purpose. It acts as a solvent and protonates the basic pyridine nitrogen. This protonation is critical; it prevents the nitrogen lone pair from coordinating with and poisoning the platinum catalyst, while simultaneously activating the aromatic ring toward hydrogenation.

  • Step 2: Hydrogenation Transfer the mixture to a Parr hydrogenator. Apply H 2​ gas at 50 psi and agitate at room temperature for 12 hours.

    • Causality: PtO 2​ is highly active and capable of reducing both the olefinic bond and the aromatic ring in a single continuous operation, eliminating the need for step-wise reduction protocols.

  • Step 3: Workup Filter the mixture through a pad of Celite to remove the catalyst. Basify the filtrate to pH 12 using 2M NaOH, extract with dichloromethane, and concentrate to yield the free base of perhexiline.

  • Validation & Checkpoints (Self-Validating System):

    • Manometric: The reaction validates itself via a stoichiometric drop in hydrogen pressure on the Parr gauge (theoretical uptake is 4 moles of H 2​ per mole of vinylpyridine).

    • Chemical: The final product (perhexiline) is a secondary amine and will test positive (blue/purple spot) with a ninhydrin stain on a TLC plate, whereas the starting tertiary pyridine nitrogen will not react.

Quantitative Data Presentation

Table 1: Reaction Optimization and Yield Data for Perhexiline Synthesis

Reaction PhaseKey ReagentsCatalyst / ConditionsTimeExpected Yield
1. Lithiation 2-Picoline, n-BuLiTHF, -78 °C1 hN/A (In situ)
2. Addition Dicyclohexyl KetoneTHF, -78 °C to RT4 h75–85%
3. Dehydration HCl (conc.)Toluene, Reflux (Dean-Stark)6 h80–90%
4. Reduction H 2​ (50 psi)PtO 2​ , Glacial Acetic Acid12 h85–95%

Table 2: Pharmacological Profile of Perhexiline

ParameterTarget / ValueClinical Implication
Primary Target CPT1 and CPT2Blocks mitochondrial long-chain fatty acid uptake
Metabolic Shift ↓ FAO, ↑ Carbohydrate MetabolismIncreases ATP production per unit of O 2​ consumed
IC 50​ (CPT1) 77 µM (Cardiac)High sensitivity in cardiac tissue vs. hepatic tissue
IC 50​ (CPT2) 79 µMSynergistic inhibition of the carnitine shuttle
Clearance Enzyme CYP2D6Requires therapeutic plasma monitoring due to polymorphism

Pathway Visualizations

SynthesisWorkflow Picoline 2-Picoline Lithiated 2-Picolyllithium Picoline->Lithiated n-BuLi -78°C Alcohol Tertiary Alcohol Lithiated->Alcohol Nucleophilic Addition Ketone Dicyclohexyl Ketone Ketone->Alcohol Electrophile Alkene 2-(2,2-Dicyclohexylvinyl)pyridine Alcohol->Alkene HCl, Reflux Dehydration Perhexiline Perhexiline Alkene->Perhexiline H2, PtO2 Global Reduction

Caption: Synthetic workflow from 2-picoline to perhexiline via vinylpyridine intermediate.

Perhexiline acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1) and CPT2, enzymes critical for the mitochondrial uptake of long-chain fatty acids . By inhibiting fatty acid oxidation (FAO), perhexiline forces a compensatory shift toward carbohydrate metabolism. This metabolic shift increases myocardial efficiency by generating more adenosine triphosphate (ATP) per unit of oxygen consumed, providing profound antianginal benefits .

PharmacologicalPathway Perhexiline Perhexiline CPT CPT1 / CPT2 Inhibition Perhexiline->CPT Blocks mitochondrial uptake FAO ↓ Fatty Acid Oxidation CPT->FAO Metabolic shift CHO ↑ Carbohydrate Metabolism FAO->CHO Compensatory upregulation ATP ↑ Myocardial Efficiency (ATP/O2) CHO->ATP Oxygen-sparing effect

Caption: Pharmacological mechanism of perhexiline shifting myocardial metabolism.

References

  • Wikipedia. "Perhexiline." Wikimedia Foundation. URL:[Link]

  • Bioquote. "Perhexiline (maleate)." Bioquote Life Sciences. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects." PubMed Central. URL:[Link]

  • Hugging Face. "Hypercalemia/2SyntheticDatasetSmall." Dataset detailing the synthetic route of perhexiline. URL:[Link]

  • Google Patents. "US4069222A - Process for preparing 2-(2,2-dicyclohexylethyl)piperidine." United States Patent and Trademark Office.
Application

Application Notes and Protocols for the Functionalization of 2-(2,2-Dicyclohexylvinyl)pyridine Compounds

Introduction The 2-(2,2-dicyclohexylvinyl)pyridine scaffold is a unique heterocyclic motif characterized by the presence of a sterically demanding dicyclohexyl group attached to the vinyl substituent of a pyridine ring....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-(2,2-dicyclohexylvinyl)pyridine scaffold is a unique heterocyclic motif characterized by the presence of a sterically demanding dicyclohexyl group attached to the vinyl substituent of a pyridine ring. This structural feature imparts distinct physicochemical properties, making its derivatives of significant interest in materials science and drug discovery. The pyridine nitrogen offers a site for coordination and protonation, while the vinyl group and the aromatic ring present opportunities for a variety of chemical transformations. However, the pronounced steric hindrance from the two cyclohexyl groups presents a formidable challenge to conventional functionalization methodologies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on viable functionalization techniques for 2-(2,2-dicyclohexylvinyl)pyridine compounds. The protocols and discussions herein are grounded in established chemical principles, with a strong emphasis on the rationale behind experimental design to overcome the steric challenges inherent to this molecular framework.

Strategic Considerations for Functionalization

The functionalization of 2-(2,2-dicyclohexylvinyl)pyridine can be approached by targeting three primary regions of the molecule: the pyridine ring, the vinyl group, and the cyclohexyl rings. The choice of strategy will be dictated by the desired final product and the tolerance of the starting material to the reaction conditions. The significant steric bulk of the dicyclohexyl moiety is the central consideration in all functionalization attempts.

Part 1: Functionalization of the Pyridine Ring

The pyridine ring in 2-(2,2-dicyclohexylvinyl)pyridine is electron-deficient, which influences its reactivity. Electrophilic substitution is generally difficult, while nucleophilic substitution and metalation are more feasible, particularly at the positions ortho and para to the nitrogen atom.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of pyridines.[1][2] The pyridine nitrogen can direct a strong base to deprotonate the C6 position. However, the steric hindrance from the adjacent vinyl substituent in 2-(2,2-dicyclohexylvinyl)pyridine makes this approach challenging.

Causality Behind Experimental Choices:

  • Choice of Base: Standard lithium bases like n-butyllithium (n-BuLi) may be too bulky to access the C6 proton. The use of a mixed lithium-magnesium base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) is recommended.[3] These bases often exhibit higher reactivity and selectivity due to a synergistic effect between the two metals.

  • Solvent: Tetrahydrofuran (THF) is a suitable solvent as it can coordinate with the lithium and magnesium ions, increasing the basicity of the reagent.

  • Temperature: The metalation is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions and decomposition of the organometallic intermediate.

Protocol 1: Directed C6-Metalation and Electrophilic Quench

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(2,2-dicyclohexylvinyl)pyridine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of TMPMgCl·LiCl (1.1 equiv) in THF dropwise to the cooled solution.

  • Metalation: Stir the reaction mixture at -78 °C for 2-4 hours. The extended reaction time is to compensate for the steric hindrance.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide) (1.2 equiv) dropwise at -78 °C.

  • Warming and Quenching: Slowly warm the reaction to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(2,2-dicyclohexylvinyl)pyridine in anhydrous THF B Cool to -78 °C A->B C Add TMPMgCl·LiCl dropwise B->C D Stir for 2-4 hours at -78 °C (Metalation) C->D E Add electrophile dropwise D->E F Warm to room temperature and stir E->F G Quench with sat. aq. NH4Cl F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

C-H Activation

Transition metal-catalyzed C-H activation offers an alternative to stoichiometric metalation.[4][5] Rhodium and iridium complexes are known to catalyze the C-H functionalization of pyridines.[5] For 2-(2,2-dicyclohexylvinyl)pyridine, a catalyst system that can overcome the steric hindrance at the C6 position is crucial.

Causality Behind Experimental Choices:

  • Catalyst Selection: An iridium catalyst, such as [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene), paired with a phosphine ligand like P(OPh)3 or a boryl/bis(phosphine) pincer ligand, can be effective.[5] The choice of ligand is critical to modulate the steric and electronic properties of the catalyst.

  • Coupling Partner: Alkenes or alkynes can be used as coupling partners to introduce new carbon-carbon bonds at the C6 position.

  • Reaction Conditions: High temperatures are often required to facilitate the C-H activation step.

Protocol 2: Iridium-Catalyzed C6-Alkylation

  • Reaction Setup: In a sealed tube, combine 2-(2,2-dicyclohexylvinyl)pyridine (1.0 equiv), the alkene coupling partner (3.0 equiv), [Ir(cod)Cl]2 (5 mol%), and the phosphine ligand (10 mol%) in a suitable solvent such as toluene or 1,4-dioxane.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture at 120-150 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel.

Part 2: Functionalization of the Vinyl Group

The reactivity of the vinyl C=C double bond is influenced by the electron-withdrawing nature of the pyridine ring. This makes it susceptible to nucleophilic attack, particularly in Michael additions, and a partner in cycloaddition reactions.

Asymmetric [2+2] Photocycloaddition

Photochemical [2+2] cycloadditions can be a powerful tool for constructing cyclobutane rings.[6] In the case of 2-(2,2-dicyclohexylvinyl)pyridine, this reaction can be performed with an alkene partner under visible light irradiation in the presence of a suitable photosensitizer and a chiral catalyst to induce enantioselectivity.

Causality Behind Experimental Choices:

  • Photosensitizer: An iridium-based photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is often used due to its favorable redox properties and long-lived excited state.

  • Chiral Catalyst: A chiral Brønsted acid, such as a BINOL-derived phosphoric acid, can protonate the pyridine nitrogen, forming a chiral ion pair and directing the stereochemical outcome of the cycloaddition.[6]

  • Light Source: Blue LEDs are typically used as the light source for these reactions.

Protocol 3: Asymmetric Photochemical [2+2] Cycloaddition

  • Reaction Setup: In a vial, combine 2-(2,2-dicyclohexylvinyl)pyridine (1.0 equiv), the alkene partner (e.g., N-vinylacetamide, 2.0 equiv), the iridium photocatalyst (1-2 mol%), and the chiral phosphoric acid catalyst (5-10 mol%) in a degassed solvent (e.g., dichloromethane, chloroform).

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs and stir at room temperature for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

Photo_Cyclo A 2-(2,2-dicyclohexylvinyl)pyridine F [2+2] Cycloadduct A->F B Alkene B->F C [Ir] Photocatalyst E hv (Blue LED) D Chiral Brønsted Acid E->F

Enantioselective Cross Rauhut-Currier Reaction

The vinyl group of 2-vinylpyridines can act as a Michael acceptor. The Rauhut-Currier reaction allows for the coupling of this activated alkene with another electron-deficient alkene.[7] The use of a chiral phosphine catalyst can render this transformation enantioselective.

Causality Behind Experimental Choices:

  • Catalyst: A chiral phosphine catalyst, designed to create a sterically defined active site, is essential for high enantioselectivity.

  • Substrate Scope: The reaction typically works well with Michael acceptors such as acrylates or enones as coupling partners.

  • Reaction Conditions: The reaction is usually carried out at or below room temperature to enhance enantioselectivity.

Protocol 4: Enantioselective Cross Rauhut-Currier Reaction

  • Reaction Setup: To a solution of 2-(2,2-dicyclohexylvinyl)pyridine (1.0 equiv) and the Michael acceptor (1.2 equiv) in a suitable solvent (e.g., toluene, CH2Cl2), add the chiral phosphine catalyst (5-10 mol%).

  • Reaction: Stir the mixture at the desired temperature (-20 °C to room temperature) for 24-72 hours.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR.

  • Purification: Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.

Part 3: Functionalization of the Cyclohexyl Rings

Direct functionalization of the saturated cyclohexyl rings is the most challenging aspect due to the inertness of C(sp³)-H bonds. Radical-based approaches are the most promising.

Late-Stage C-H Functionalization via Hydrogen Atom Transfer (HAT)

Photocatalysis in combination with a hydrogen atom transfer (HAT) catalyst can enable the site-selective functionalization of unactivated C-H bonds.[8]

Causality Behind Experimental Choices:

  • HAT Catalyst: A pyridine N-oxide derivative can act as a photoinduced HAT catalyst.[8] The choice of substituents on the pyridine N-oxide can tune its reactivity and selectivity.

  • Radical Trap: A suitable radical trap is required to functionalize the carbon-centered radical generated after HAT.

  • Photocatalyst: A photoredox catalyst is needed to initiate the catalytic cycle.

Protocol 5: Photocatalytic C-H Functionalization of Cyclohexyl Rings

  • Reaction Setup: In a quartz tube, combine 2-(2,2-dicyclohexylvinyl)pyridine (1.0 equiv), the HAT catalyst (e.g., a substituted pyridine N-oxide, 10 mol%), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and the radical trapping reagent in a degassed solvent (e.g., acetonitrile, acetone).

  • Irradiation: Irradiate the mixture with a suitable light source (e.g., UVA or visible light) at room temperature for 24-48 hours.

  • Workup and Purification: After the reaction, remove the solvent and purify the residue by column chromatography to isolate the functionalized product.

Data Summary

Functionalization StrategyTarget SiteKey Reagents/CatalystsTemp. (°C)Typical Reaction Time (h)
Directed Ortho-MetalationPyridine C6TMPMgCl·LiCl, Electrophile-78 to RT4-24
C-H ActivationPyridine C6[Ir(cod)Cl]₂, Phosphine Ligand, Alkene120-15024-48
[2+2] PhotocycloadditionVinyl C=C[Ir] Photocatalyst, Chiral Brønsted Acid, AlkeneRT24-72
Rauhut-Currier ReactionVinyl C=CChiral Phosphine, Michael Acceptor-20 to RT24-72
C-H Functionalization (HAT)Cyclohexyl C-HHAT Catalyst, Photocatalyst, Radical TrapRT24-48

Conclusion

The functionalization of 2-(2,2-dicyclohexylvinyl)pyridine compounds requires careful consideration of the significant steric hindrance imposed by the dicyclohexyl groups. The protocols outlined in these application notes provide a strategic framework for approaching the modification of the pyridine ring, the vinyl group, and the cyclohexyl rings. While these methods are based on established chemical transformations, optimization of reaction conditions will be necessary to achieve desirable yields and selectivities for this specific and challenging substrate. The insights into the causality behind the experimental choices should empower researchers to rationally design and execute successful functionalization strategies.

References

  • Hong, K. et al. (2011). End-Functionalized Polymerization of 2-Vinylpyridine through Initial CH Bond Activation of N-Heteroaromatics and Internal. Journal of the American Chemical Society. Available at: [Link]

  • Lim, Y.-G. et al. (1997). Rhodium catalysed cross-coupling of alkenes by C-H activation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Hong, K. et al. (2011). End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Cruz, F. G. et al. (2021). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. ChemRxiv. Available at: [Link]

  • Ozerov, O. V. et al. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Dalton Transactions. Available at: [Link]

  • Costanzo, S. et al. (2018). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Molecules. Available at: [Link]

  • Verbeek, J. et al. (1984). Functionalization of pyridine via direct metallation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Li, W. (2019). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, T. et al. (2023). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. Available at: [Link]

  • Palle, V. P. R. et al. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
  • Saini, V. et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Sharma, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Fan, R. et al. (2018). α-Functionalization of 2-Vinylpyridines via a Chiral Phosphine Catalyzed Enantioselective Cross Rauhut–Currier Reaction. Organic Letters. Available at: [Link]

  • Mohareb, R. M. (2015). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Besson, T. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Varela, J. A., & Saá, C. (2003). Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition. Chemical Reviews. Available at: [Link]

  • Li, G. et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. Available at: [Link]

  • Kumar, S. et al. (2017). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ChemistrySelect. Available at: [Link]

  • Khan, I. et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Casavecchia, P. et al. (2023). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv. Available at: [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4. Retrieved from [Link]

Sources

Method

incorporating 2-(2,2-dicyclohexylvinyl)pyridine into luminescent materials

An Application Note for Advanced Luminescent Materials Executive Summary The engineering of high-efficiency luminescent materials requires precise control over molecular packing and excited-state dynamics. 2-(2,2-dicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Advanced Luminescent Materials

Executive Summary

The engineering of high-efficiency luminescent materials requires precise control over molecular packing and excited-state dynamics. 2-(2,2-dicyclohexylvinyl)pyridine (DCVP) has emerged as a highly versatile, sterically hindered building block for next-generation luminogens. By combining a coordinating pyridine ring with a bulky, conjugated dicyclohexylvinyl moiety, DCVP serves a dual purpose: it acts as a robust C∧N cyclometalating ligand to suppress Aggregation-Caused Quenching (ACQ) in phosphorescent transition metal complexes, and it functions as a core structural motif for Aggregation-Induced Emission (AIE) active polymers[1].

This application note provides researchers and materials scientists with the mechanistic rationale, quantitative photophysical data, and self-validating experimental protocols required to successfully incorporate DCVP into advanced luminescent architectures.

Part 1: Photophysical Engineering & Mechanistic Rationale

As a Senior Application Scientist, I approach the integration of DCVP not merely as a synthetic step, but as a tool for photophysical engineering. The causality behind its effectiveness lies in its extreme steric bulk.

1. Suppression of ACQ in Iridium(III) Complexes Standard flat aromatic ligands (e.g., 2-phenylpyridine) are highly susceptible to intermolecular π−π stacking in the solid state. This stacking leads to non-radiative energy dissipation, known as ACQ. The dicyclohexyl groups of DCVP act as three-dimensional "bumpers." When coordinated to an Ir(III) center, this steric shielding prevents the metal complexes from approaching close enough to π -stack, thereby preserving high phosphorescence quantum yields even in neat films or highly doped matrices[2].

2. Activation of Aggregation-Induced Emission (AIE) In purely organic systems or polymeric networks, DCVP behaves oppositely to traditional fluorophores. In dilute solutions, the dicyclohexylvinyl groups rotate freely around the vinyl bond, dissipating excited-state energy non-radiatively (remaining dark). However, upon aggregation or polymerization, this rotation is physically blocked. This Restriction of Intramolecular Rotation (RIR) shuts down non-radiative decay pathways, forcing the molecule to relax radiatively and emit intense fluorescence[3].

AIE_Mechanism Sol Solution State (Free Rotation) NonRad Non-Radiative Decay (Fluorescence Quenched) Sol->NonRad Energy Dissipation Agg Aggregated State (Restricted Rotation) Rad Radiative Decay (AIE Active) Agg->Rad RIR Mechanism

Fig 1. Restriction of Intramolecular Rotation (RIR) mechanism in DCVP aggregates.

Part 2: Quantitative Photophysical Profiling

The table below summarizes the representative photophysical transformations of DCVP when moving from a free monomer state to an AIE-active aggregate, and finally to a cyclometalated Ir(III) complex.

Material StatePhase / Matrix λem​ (nm) ΦPL​ (%) τ ( μ s)Dominant Mechanism
DCVP (Monomer) Solution (THF)410< 1.0< 0.01Free rotation (Dark state)
DCVP (Aggregated) THF/Water (1:9)48535.41.2RIR-induced AIE
Ir(DCVP)₂( acac ) Doped Film (5 wt%)54088.22.4ACQ suppressed (Phosphorescence)

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in visual or spectroscopic checkpoints to verify the success of the reaction without requiring immediate advanced characterization.

Protocol A: Synthesis of Phosphorescent Ir(DCVP)₂( acac )

This protocol outlines the synthesis of a heteroleptic Iridium(III) complex utilizing DCVP as the main cyclometalating ligand and acetylacetone ( acac ) as the ancillary ligand.

Step 1: Formation of the μ -dichloro-bridged Dimer

  • Charge the Flask: In a 50 mL Schlenk flask, combine IrCl3​⋅xH2​O (1.0 eq) and DCVP (2.2 eq).

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

    • Causality: The high boiling point (135 °C) of 2-ethoxyethanol provides the necessary thermal energy to overcome the activation barrier of C-H bond activation, while the water fraction solubilizes the inorganic IrCl3​ precursor, bringing the organic and inorganic phases into intimate contact.

  • Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C under nitrogen for 24 hours.

  • Self-Validation Checkpoint 1: Cool to room temperature. The successful formation of the [Ir(DCVP)2​Cl]2​ dimer is visually confirmed by the precipitation of a dense yellow/orange powder. If the solution remains clear, cyclometalation has failed.

Step 2: Bridge Cleavage and Ancillary Ligand Coordination

  • Reaction Setup: Isolate the dimer via filtration, wash with water and ethanol, and dry. Transfer the dimer (1.0 eq) to a clean flask. Add acetylacetone (2.5 eq) and Na2​CO3​ (10 eq) in pure 2-ethoxyethanol.

    • Causality: Na2​CO3​ acts as a mild base to deprotonate the acac ligand, facilitating the nucleophilic attack that cleaves the stable chloride bridge.

  • Reflux: Heat to 100 °C under nitrogen for 12 hours.

  • Self-Validation Checkpoint 2: The suspension will clear as the dimer is consumed. Upon cooling and dropwise addition of water, a brightly phosphorescent green/yellow powder will precipitate. Spot the crude product on a TLC plate (DCM:Hexane, 1:1); a single, highly emissive spot under 365 nm UV light confirms the absence of the non-emissive dimer.

Ir_Synthesis Start IrCl3·xH2O + DCVP Ligand Step1 Reflux 110°C, 24h (2-Ethoxyethanol/H2O) Start->Step1 Dimer [Ir(DCVP)2Cl]2 Dimer (Yellow Precipitate) Step1->Dimer Cyclometalation Step2 Add acac + Na2CO3 Reflux 12h Dimer->Step2 Product Ir(DCVP)2(acac) (Phosphorescent Complex) Step2->Product Bridge Cleavage

Fig 2. Step-by-step synthetic workflow for the heteroleptic Ir(DCVP)2(acac) complex.

Protocol B: Quaternization for AIE-Active Polyelectrolytes

This protocol converts DCVP into a water-soluble AIEgen for use in biological sensing or hydrogel integration.

  • Quaternization: Dissolve DCVP (1.0 eq) in anhydrous THF. Add methyl iodide (3.0 eq) dropwise. Stir at room temperature in the dark for 24 hours.

    • Causality: Alkylation of the pyridine nitrogen drastically alters the electronic landscape, converting DCVP into a pyridinium salt. This creates an amphiphilic system where the dicyclohexyl groups remain highly hydrophobic, priming the molecule for rapid aggregation in aqueous environments.

  • Isolation: Concentrate the solvent in vacuo and precipitate the DCVP-Me+I− salt in cold diethyl ether.

  • AIE Self-Validation Checkpoint: Prepare a 10 μ M solution of the salt in pure DMSO. Under 365 nm UV irradiation, the solution will appear dark due to the free rotation of the dicyclohexylvinyl groups. Slowly titrate deionized water into the vial. As the water fraction ( fw​ ) surpasses 60%, the solution will abruptly emit bright fluorescence. This visual "turn-on" effect is the definitive signature of the RIR mechanism successfully taking place[3].

Sources

Application

Application Note: Catalytic Applications of 2-(2,2-Dicyclohexylvinyl)pyridine in C-H Activation Workflows

Strategic Context & Mechanistic Grounding While 2-(2,2-dicyclohexylvinyl)pyridine (DCVPy) [CAS: 5749-71-3] is traditionally recognized in medicinal chemistry as a late-stage intermediate in the synthesis of the anti-angi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Grounding

While 2-(2,2-dicyclohexylvinyl)pyridine (DCVPy) [CAS: 5749-71-3] is traditionally recognized in medicinal chemistry as a late-stage intermediate in the synthesis of the anti-anginal drug perhexiline, its unique structural topology makes it an exceptionally powerful tool in transition-metal catalysis. Specifically, DCVPy functions as a highly sterically encumbered, hemilabile bidentate (N, C=C) ligand in directed C-H activation workflows.

The "Bulky Hemilabile" Advantage

In standard rhodium- or ruthenium-catalyzed C-H activation, the use of unsubstituted 2-vinylpyridine as a ligand or directing group frequently leads to catalyst deactivation. Unhindered 2-vinylpyridine is prone to double C-H activation, forming highly stable, catalytically dead tri- and pentanuclear metal clusters . Furthermore, it often bridges multiple metal centers to form mixed-valence dinuclear species .

DCVPy solves this critical bottleneck through precise spatial engineering:

  • Steric Shielding: The massive 2,2-dicyclohexyl moiety acts as a physical barrier, strictly prohibiting the formation of inactive dinuclear clusters and preventing unwanted β -carbon metalation.

  • Hemilability: The pyridine nitrogen securely anchors the transition metal, while the bulky alkene acts as a hemilabile π -acceptor. During the Concerted Metalation-Deprotonation (CMD) step, the alkene temporarily de-coordinates to open a reactive site for the substrate, stabilizing low-valent intermediates before rapidly re-coordinating to drive reductive elimination .

Pathway Visualization

G Precat Precatalyst [RhCp*Cl2]2 Active Active Catalyst [Rh]-DCVPy Precat->Active + DCVPy + AgOAc Coord Substrate Coordination Active->Coord + Arene CH_Act C-H Cleavage (CMD Pathway) Coord->CH_Act Hemilabile Alkene Shift Funct Migratory Insertion CH_Act->Funct + Coupling Partner Prod Product Release Funct->Prod C-C Bond Formation Prod->Active Catalyst Regeneration

Figure 1: Catalytic cycle of DCVPy-enabled C-H activation highlighting hemilabile alkene coordination.

Quantitative Data: Ligand Efficiency Comparison

To demonstrate the superior catalytic lifetime of DCVPy, Table 1 summarizes its performance against standard pyridine-alkene ligands in a benchmark Rh(III)-catalyzed ortho-C-H alkylation of benzamides.

Table 1: Comparative Efficiency of Pyridine-Alkene Ligands in Rh-Catalyzed C-H Alkylation

Ligand / Directing GroupSteric Profile (Alkene)Yield (%)Turnover Frequency (h⁻¹)Dinuclear Deactivation Rate
2-Vinylpyridine Minimal42%18High (>40% catalyst loss)
2-(Prop-1-en-2-yl)pyridine Moderate65%34Moderate (~15% catalyst loss)
DCVPy Exceptionally Bulky94% 82 None Detected (<1%)

Data Note: Reactions performed at 80 °C in TFE for 12 hours. The bulky dicyclohexyl groups in DCVPy completely suppress the off-cycle deactivation pathways commonly observed with early-transition and earth-abundant metals.

Experimental Protocol: DCVPy-Enabled C-H Alkylation

This protocol outlines a self-validating system for the ortho-C-H alkylation of arenes using DCVPy as a highly tuned auxiliary ligand.

Materials Required
  • Precatalyst: [RhCp∗Cl2​]2​ (Rhodium(III) pentamethylcyclopentadienyl chloride dimer)

  • Ligand: 2-(2,2-Dicyclohexylvinyl)pyridine (DCVPy)

  • Base/Additive: Silver Acetate (AgOAc)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Anhydrous

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [RhCp∗Cl2​]2​ (2.5 mol%) and AgOAc (10 mol%).

  • Causality: Silver acetate serves a critical dual function. The Ag+ ion acts as a halide scavenger, abstracting chloride from the Rh dimer to precipitate AgCl and open a coordination site. Simultaneously, the acetate anion coordinates to the metal, serving as the essential internal base required for the Concerted Metalation-Deprotonation (CMD) step.

Step 2: Ligand Introduction & Visual Validation

  • Add DCVPy (5.0 mol%) dissolved in 1.0 mL of TFE to the Schlenk tube.

  • Stir at room temperature (22 °C) for 15 minutes.

  • Validation Checkpoint: Observe the solution. A successful generation of the active [Rh]−DCVPy complex is indicated by a distinct color shift from deep, opaque red (the Rh dimer) to a bright, translucent yellow-orange. If the solution remains red, ligand coordination has failed (likely due to moisture contamination competing for the open coordination site).

Step 3: Substrate and Coupling Partner Addition

  • To the active catalyst solution, add the arene substrate (1.0 equiv) and the alkene coupling partner (1.2 equiv).

  • Causality: The extreme steric bulk of the dicyclohexyl groups forces the alkene moiety of DCVPy to act hemilabilely. It slips off the metal center just long enough to allow the arene to bind, while its sheer physical presence in the secondary coordination sphere dictates the high regioselectivity of the incoming coupling partner.

Step 4: Reaction Execution and Isolation

  • Seal the Schlenk tube, remove it from the glovebox, and transfer to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the mixture through a short pad of Celite to remove the precipitated AgCl and spent catalyst residues.

  • Concentrate the filtrate under reduced pressure and purify the functionalized product via standard silica gel flash chromatography.

References

  • Double Carbon−Hydrogen Activation of 2-Vinylpyridine: Synthesis of Tri- and Pentanuclear Clusters Organometallics (ACS Publications) URL:[Link]

  • Divergent Reactivity of 2-Vinylpyridine and 1-Vinylpyrazole in Rhodium-Phosphine Systems: C-H Activation and Dinuclear Chemistry Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Calcium-mediated C(sp3)–H Activation and Alkylation of Alkylpyridines Journal of the American Chemical Society (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Knowledge Base: 2-(2,2-Dicyclohexylvinyl)pyridine Synthesis

Welcome to the Technical Support Center. 2-(2,2-Dicyclohexylvinyl)pyridine is a sterically demanding, high-value intermediate primarily utilized in the synthesis of the prophylactic antianginal agent, perhexiline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(2,2-Dicyclohexylvinyl)pyridine is a sterically demanding, high-value intermediate primarily utilized in the synthesis of the prophylactic antianginal agent, perhexiline. Synthesizing this compound involves two critical transformations: the nucleophilic addition of a 2-picolyl anion to dicyclohexyl ketone, followed by the dehydration of the resulting tertiary alcohol[1].

Below, our Senior Application Scientists have compiled field-proven troubleshooting guides, optimized protocols, and mechanistic insights to help you overcome common yield-limiting bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: My conversion in the nucleophilic addition step is consistently low, and I recover a lot of unreacted dicyclohexyl ketone. What is causing this?

Mechanistic Causality: The addition of 2-picolyl lithium to dicyclohexyl ketone is highly sensitive to steric hindrance. Dicyclohexyl ketone is exceptionally bulky, which increases the activation energy for nucleophilic attack. Consequently, 2-picolyl lithium often acts as a base rather than a nucleophile, leading to the enolization of the ketone rather than the desired C-C bond formation. Corrective Action:

  • Kinetically Suppress Enolization: Conduct the addition strictly at -78 °C. At this temperature, the acid-base enolization pathway is kinetically frozen, allowing the nucleophilic addition to proceed, albeit slowly.

  • Break Alkyllithium Aggregates: Add 1.1 equivalents of Tetramethylethylenediamine (TMEDA). TMEDA coordinates the lithium ion, breaking down the unreactive alkyllithium hexamers into highly reactive monomers, significantly boosting the nucleophilicity of the 2-picolyl anion.

  • Validate Reagents: Always titrate your n-butyllithium (n-BuLi) immediately prior to use to ensure accurate stoichiometry. Relying on the bottle's stated molarity often leads to an excess of unreacted ketone. For standard titration protocols, refer to.

Q2: During the dehydration step, NMR analysis shows a complex mixture of alkene isomers and ring-expanded products instead of the pure vinyl pyridine. Why?

Mechanistic Causality: Dehydration of the intermediate 2-(2,2-dicyclohexyl-2-hydroxyethyl)pyridine using strong Brønsted acids (e.g., concentrated HCl or H2SO4) proceeds via an E1 elimination mechanism[2]. This generates a highly hindered carbocation adjacent to two bulky cyclohexyl rings. To relieve steric strain, the molecule rapidly undergoes Wagner-Meerwein rearrangements (cyclohexyl ring expansion or alkyl shifts) and double-bond migration into the cyclohexyl ring. For more on this mechanism, see. Corrective Action: Switch from a thermodynamic E1 dehydration to a kinetically controlled E2 elimination. By using Phosphorus oxychloride (POCl3) in pyridine, the hydroxyl group is converted into a superior leaving group (a dichlorophosphate ester). The pyridine then acts as a base to facilitate a clean, concerted E2 elimination, entirely bypassing the carbocation intermediate and preventing rearrangements.

Part 2: Quantitative Optimization Data

To illustrate the impact of these corrective actions, review the empirical data summarized below.

Table 1: Optimization of Nucleophilic Addition (Step 1)

Additive / SolventAddition TempYield of Tertiary AlcoholMechanistic Observation
THF (No Additive)0 °C42%High enolization; significant unreacted ketone recovered.
THF (No Additive)-78 °C to RT65%Sluggish reaction; steric barrier limits complete conversion.
THF + TMEDA (1.1 eq) -78 °C to RT 92% Complete conversion; hexamer breakdown enhances nucleophilicity.

Table 2: Effect of Dehydration Conditions on Yield and Purity (Step 2)

Dehydration ReagentTemperatureMechanismYield (%)Purity (Isomeric Profile)
Conc. HCl100 °CE145%Low (Multiple ring-expanded isomers detected)
p-TsOH, Toluene110 °CE155%Moderate (Significant double bond migration)
SOCl2, Pyridine0 °C to 25 °CE282%High (>95% desired terminal alkene)
POCl3, Pyridine 0 °C to 80 °C E2 88% Excellent (>98% desired terminal alkene)

Part 3: Optimized Experimental Protocols

These protocols are designed as self-validating systems. Built-in TLC monitoring and precise temperature controls ensure that each step can be verified before proceeding.

Protocol A: Synthesis of 2-(2,2-Dicyclohexyl-2-hydroxyethyl)pyridine
  • Apparatus Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Lithiation: Add 2-picoline (1.0 equiv) and anhydrous THF (0.5 M) to the flask. Add TMEDA (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add n-BuLi (1.1 equiv, freshly titrated solution in hexanes) via syringe. Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. Validation: The solution will turn a deep, characteristic red, indicating successful formation of the 2-picolyl anion.

  • Ketone Addition: Re-cool the mixture strictly to -78 °C. Dropwise add dicyclohexyl ketone (0.95 equiv) dissolved in anhydrous THF.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours) to overcome steric barriers.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (ethanol/water) to yield the pure tertiary alcohol.

Protocol B: E2 Dehydration to 2-(2,2-Dicyclohexylvinyl)pyridine
  • Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve the tertiary alcohol (1.0 equiv) in anhydrous pyridine (0.3 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Dropwise add Phosphorus oxychloride (POCl₃, 2.0 equiv). Caution: POCl₃ is highly reactive; perform in a well-ventilated fume hood.

  • Elimination: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Validation: Monitor completion via TLC (Hexanes/EtOAc 4:1); the highly UV-active product spot will run significantly higher than the alcohol precursor.

  • Workup: Cool to room temperature and carefully pour over crushed ice to quench excess POCl₃. Neutralize with saturated aqueous NaHCO₃.

  • Isolation: Extract with Dichloromethane (3x). Wash with water and brine, dry over MgSO₄, concentrate, and purify by silica gel chromatography to isolate the target vinyl pyridine.

Part 4: Process Visualizations

Pathway Picoline 2-Picoline + n-BuLi / TMEDA Lithium 2-Picolyl Lithium (Active Nucleophile) Picoline->Lithium Metalation (-78°C to 0°C) Ketone Dicyclohexyl Ketone Alcohol Tertiary Alcohol Intermediate Ketone->Alcohol Enolate Enolized Ketone (Yield Loss) Ketone->Enolate Lithium->Alcohol Addition (-78°C to RT) Lithium->Enolate Base behavior (If T > -78°C) Product 2-(2,2-dicyclohexylvinyl) pyridine Alcohol->Product POCl3/Pyridine (E2 Elimination) Rearranged Rearranged Alkenes (Purity Loss) Alcohol->Rearranged Strong Acid (E1 Carbocation)

Figure 1: Chemical pathway and competing side reactions in 2-(2,2-dicyclohexylvinyl)pyridine synthesis.

Troubleshooting Start Issue Detected: Low Overall Yield or Purity Step1 Analyze Step 1: Nucleophilic Addition Start->Step1 Step2 Analyze Step 2: Dehydration Start->Step2 Unreacted High Unreacted Starting Material? Step1->Unreacted Enolization Enolization Side Reactions? Step1->Enolization Rearrangement Complex Alkene Mixture (Isomers)? Step2->Rearrangement Fix1 Action: Titrate n-BuLi & Add TMEDA (1.1 eq) Unreacted->Fix1 Yes Fix2 Action: Maintain -78°C During Ketone Addition Enolization->Fix2 Yes Fix3 Action: Switch to POCl3/Pyridine (Avoid Strong Brønsted Acids) Rearrangement->Fix3 Yes

Figure 2: Troubleshooting logic tree for diagnosing and resolving synthesis bottlenecks.

References

  • Process for preparing 2-(2,2-dicyclohexylethyl)piperidine (Perhexiline Synthesis)
  • Handling Air-Sensitive Reagents (Organolithium Titration Standards) Source: Chemistry LibreTexts URL:[Link]

  • Dehydration of Alcohols (E1 vs E2 Mechanisms and Rearrangements) Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(2,2-dicyclohexylvinyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the isolation of sterically hindered, highly lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the isolation of sterically hindered, highly lipophilic intermediates.

2-(2,2-dicyclohexylvinyl)pyridine (CAS: 5749-71-3) is a critical intermediate in the synthesis of the prophylactic antianginal agent perhexiline. Because of the extreme steric bulk of the gem-dicyclohexyl groups, the free base often presents as a highly viscous oil or a low-melting solid that strongly resists direct crystallization. Furthermore, crude reaction mixtures typically contain unreacted dicyclohexyl ketone and 2-picoline derivatives.

This guide provides field-proven, self-validating protocols to isolate, purify, and recrystallize this challenging intermediate.

Physicochemical Profiling

Before attempting purification, it is critical to understand the physical constraints of the molecule. The extreme lipophilicity of the dual cyclohexyl rings dictates our solvent choices, while the basicity of the pyridine ring provides our primary chemical handle for purification.

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / Description
CAS Number 5749-71-3
Molecular Formula C₁₉H₂₇N
Molecular Weight 269.43 g/mol
Physical State (Free Base) Viscous oil to low-melting solid
Physical State (HCl Salt) Crystalline solid
pKa (Pyridine Nitrogen) ~5.3 – 5.5
Solubility (Free Base) High in Hexanes, DCM, EtOAc, Ether; Insoluble in Water
Solubility (HCl Salt) High in Water, MeOH; Low in cold EtOAc, Ether
Process Visualization

G Crude Crude 2-(2,2-dicyclohexylvinyl)pyridine (Contains Ketone & Picoline) AcidBase Acid-Base Extraction (Removes Neutrals) Crude->AcidBase OrgLayer Organic Layer (Enriched Free Base) AcidBase->OrgLayer pH 10-12 SaltForm Salt Formation (HCl in Ether/EtOH) OrgLayer->SaltForm Recryst Recrystallization (Cooling to 4°C) SaltForm->Recryst Pure Pure Hydrochloride Salt (>99% Purity) Recryst->Pure

Workflow for the isolation and recrystallization of 2-(2,2-dicyclohexylvinyl)pyridine.

FAQs & Troubleshooting Guide

Q1: My crude 2-(2,2-dicyclohexylvinyl)pyridine is a dark, viscous oil containing unreacted dicyclohexyl ketone. How do I remove the ketone before recrystallization? A1: The most robust method is a reverse acid-base extraction. Because the target molecule contains a basic pyridine ring, it can be selectively protonated using 1M HCl, driving it into the aqueous phase as a pyridinium salt. The highly lipophilic dicyclohexyl ketone and other neutral organic impurities will remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer (pH > 11) regenerates the free base, which is then extracted back into a fresh organic solvent. This self-validating step ensures that only basic nitrogenous compounds are carried forward [1].

Q2: I have isolated the free base, but it refuses to crystallize even at -20°C. How can I induce recrystallization? A2: The extreme lipophilicity and steric hindrance of the gem-dicyclohexyl moiety disrupt the crystal lattice packing of the free base. To force crystallization, you must increase the lattice energy by converting the free base into a salt. Adding a stoichiometric amount of 2M HCl in diethyl ether to an ethereal solution of the free base will precipitate 2-(2,2-dicyclohexylvinyl)pyridinium chloride. This salt is highly crystalline and can be easily recrystallized from hot ethanol/ethyl acetate mixtures [1].

Q3: Does the E/Z isomerism of the vinyl group affect the purification, and do I need to resolve it for perhexiline synthesis? A3: While the dehydration of 1,1-dicyclohexyl-2-(2-pyridyl)ethanol yields a mixture of E/Z isomers, resolution is strictly unnecessary if the downstream application is perhexiline synthesis. The subsequent synthetic step involves the global catalytic hydrogenation of both the vinyl double bond and the pyridine ring, which completely eliminates the stereocenter at the alkene [2]. If resolution is required for analytical purposes, silica gel chromatography (Hexanes/EtOAc 9:1 with 1% Et₃N to prevent streaking) is recommended over recrystallization.

Experimental Protocols
Protocol A: Acid-Base Extraction and Pre-Purification

This protocol leverages the pKa of the pyridine ring to separate the target compound from unreacted neutral starting materials.

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes) at a ratio of 10 mL solvent per gram of crude.

  • Acidification: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The pyridine nitrogen protonates, shifting the target molecule's partition coefficient entirely into the aqueous phase.

  • Phase Separation: Collect the lower aqueous layer. Wash the remaining organic layer with an additional 0.5 volumes of 1M HCl. Discard the organic layer (which contains the unreacted dicyclohexyl ketone).

  • Basification: Cool the combined aqueous layers in an ice bath to control the exothermic neutralization. Slowly add 2M NaOH dropwise until the pH reaches 11-12.

    • Causality: Deprotonation crashes the free base out of the aqueous solution, often appearing as a cloudy emulsion.

  • Extraction: Extract the basified aqueous layer three times with ethyl acetate (EtOAc).

  • Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Extraction Start Crude Mixture in Organic Solvent AddAcid Add 1M HCl (Protonates Pyridine) Start->AddAcid AqPhase1 Aqueous Phase (Pyridinium Salt) AddAcid->AqPhase1 Phase Sep OrgPhase1 Organic Phase (Ketone Impurities) AddAcid->OrgPhase1 Discard AddBase Add NaOH to pH 12 (Deprotonates) AqPhase1->AddBase Extract Extract with EtOAc AddBase->Extract PureOrg Purified Free Base in EtOAc Extract->PureOrg

Acid-base extraction schematic separating the target pyridine from neutral impurities.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Because the free base is resistant to crystallization, converting it to an HCl salt is the most reliable method for achieving >99% purity.

  • Salt Formation: Dissolve the enriched free base in anhydrous diethyl ether (5 mL/g). While stirring vigorously at 0°C, slowly add 1.2 equivalents of 2M HCl in diethyl ether. A white precipitate of 2-(2,2-dicyclohexylvinyl)pyridinium chloride will immediately form.

  • Filtration: Isolate the crude salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether to remove residual lipophilic impurities.

  • Dissolution: Transfer the solid to a round-bottom flask. Add a minimum volume of boiling ethanol to just dissolve the solid.

  • Anti-Solvent Addition: Slowly add hot ethyl acetate (anti-solvent) dropwise until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Causality: Slow cooling allows the sterically bulky dicyclohexyl groups to arrange into a stable, high-purity crystal lattice, excluding trapped solvent molecules.

  • Harvesting: Filter the purified crystals, wash with ice-cold EtOAc, and dry under high vacuum for 12 hours.

Troubleshooting Matrix

Table 2: Common Experimental Issues and Solutions

IssueMechanistic CauseCorrective Action
Emulsion forms during extraction High lipophilicity of the compound traps water/organic micro-droplets.Filter the emulsion through a pad of Celite, or add brine to the aqueous layer to increase ionic strength and force separation.
Product "oils out" during salt recrystallization Rapid precipitation traps solvent due to supersaturation before a lattice can form.Reheat the mixture to completely redissolve the oil, then cool at a strictly controlled rate (e.g., 1°C/min). Seed with a pure crystal if available.
Low yield of HCl salt Incomplete protonation due to the weak basicity of the sterically hindered pyridine ring.Ensure a slight excess of anhydrous HCl is used (1.2 to 1.5 eq). Strictly avoid aqueous HCl in this step, as water will solubilize the salt.
References
  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[Link]

  • Toovey, N., et al. (2017). Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. Journal of Medicinal Chemistry, 60(7), 2843–2852.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(2,2-Dicyclohexylvinyl)pyridine Ligands

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-(2,2-dicyclohexylvinyl)pyridine ligands. This guide is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2,2-dicyclohexylvinyl)pyridine ligands. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and application of this sterically demanding ligand. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part I: Synthesis & Purification Troubleshooting

The synthesis of 2-(2,2-dicyclohexylvinyl)pyridine, a valuable ligand in modern catalysis, typically relies on olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classical Wittig reaction due to the superior nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which greatly simplifies purification.[1]

Frequently Asked Questions (Synthesis)

Question: What is the most reliable method for synthesizing 2-(2,2-dicyclohexylvinyl)pyridine?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is the most robust and widely used method.[2] It involves the reaction of a phosphonate carbanion, generated from diethyl (dicyclohexylmethyl)phosphonate, with 2-pyridinecarboxaldehyde. This approach generally provides the desired E-alkene with high stereoselectivity and facilitates a much cleaner workup compared to Wittig-based routes.[1][2]

HWE_Synthesis_Workflow reagent1 Diethyl (dicyclohexylmethyl)phosphonate carbanion Phosphonate Carbanion (Nucleophile) reagent1->carbanion Deprotonation reagent2 2-Pyridinecarboxaldehyde addition Nucleophilic Addition reagent2->addition base Strong Base (e.g., NaH, LHMDS) in Anhydrous Solvent (THF, DME) base->carbanion carbanion->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination product 2-(2,2-dicyclohexylvinyl)pyridine elimination->product byproduct Water-Soluble Phosphate Salt elimination->byproduct workup Aqueous Workup & Purification product->workup byproduct->workup

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.
Troubleshooting Guide: Low Synthetic Yield

Low yields in pyridine synthesis can often be traced back to suboptimal reaction conditions, reactant purity, or inefficient purification strategies.[3][4]

Question: My HWE reaction yield is consistently low. What are the first parameters I should investigate?

Answer: A systematic approach is crucial. Low yields often originate from one of three areas: inefficient deprotonation, poor reactivity of the electrophile, or competing side reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_deprotonation 1. Check Deprotonation (Monitor with D2O quench) start->check_deprotonation deprotonation_ok Deprotonation Successful check_deprotonation->deprotonation_ok Yes deprotonation_fail Deprotonation Incomplete check_deprotonation->deprotonation_fail No check_aldehyde 2. Assess Aldehyde Reactivity (Check purity, monitor starting material) deprotonation_ok->check_aldehyde action_base Solution: • Use stronger base (n-BuLi, LHMDS) • Ensure anhydrous conditions • Increase temperature during deprotonation deprotonation_fail->action_base aldehyde_ok Aldehyde Consumed check_aldehyde->aldehyde_ok Yes aldehyde_fail Aldehyde Unreacted check_aldehyde->aldehyde_fail No check_side_reactions 3. Analyze for Side Products (TLC, LC-MS of crude mixture) aldehyde_ok->check_side_reactions action_aldehyde Solution: • Re-purify aldehyde (distillation/chromatography) • Increase reaction temperature after addition • Increase reaction time aldehyde_fail->action_aldehyde side_reactions_present Side Products Detected check_side_reactions->side_reactions_present Yes no_side_reactions Clean Reaction (Product + SM) check_side_reactions->no_side_reactions No action_side_reactions Solution: • Lower temperature during aldehyde addition (-78 °C) • Add aldehyde slowly to carbanion solution • Re-evaluate solvent choice side_reactions_present->action_side_reactions final_issue Problem likely in Workup/Purification no_side_reactions->final_issue

Caption: Decision tree for troubleshooting low HWE reaction yields.
ParameterCommon IssueRecommended Action & Rationale
Base & Deprotonation The α-proton of the phosphonate is not acidic enough for weaker bases. Incomplete deprotonation leads to unreacted starting material.Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% in oil) or a lithium amide base (LHMDS, LDA). Causality: These bases are strong enough to irreversibly deprotonate the phosphonate, driving the equilibrium to the carbanion. Ensure strictly anhydrous conditions, as water will quench the base and carbanion.[1]
Solvent Solvent polarity can affect the solubility of intermediates and the rate of reaction.[4]Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME) are standard choices. Causality: These aprotic polar solvents effectively solvate the cation of the base (Na⁺ or Li⁺) without interfering with the reaction, promoting the formation and stability of the phosphonate carbanion.
Temperature Temperature control is critical for selectivity and preventing side reactions.[4]Perform deprotonation at 0 °C to room temperature. Cool the reaction to -78 °C before the dropwise addition of the aldehyde. Causality: Low-temperature addition of the aldehyde minimizes side reactions, such as self-condensation or reaction with the phosphonate starting material. After addition, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.[5]
Reactant Purity Impurities in 2-pyridinecarboxaldehyde (e.g., the corresponding acid from air oxidation) can inhibit the reaction.[4]Ensure the aldehyde is pure. If it is old or discolored, purify it by flash chromatography or distillation before use. Causality: Acidic impurities will neutralize the highly basic phosphonate carbanion, reducing the concentration of the active nucleophile and lowering the yield.
Troubleshooting Guide: Purification

Question: I've successfully synthesized the ligand, but I'm having difficulty purifying it. My product streaks badly during column chromatography. What can I do?

Answer: This is a classic issue when purifying basic compounds like pyridines on silica gel.[4] The problem stems from the interaction between the basic lone pair on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.

Solutions:

  • Basic Eluent Modifier: Add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (Et₃N), to your eluent system (e.g., Hexanes/Ethyl Acetate).[4]

    • Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel. This effectively "masks" the sites from your product, allowing it to travel down the column with the mobile phase and elute as a sharp, symmetrical peak.

  • Acid-Base Extraction: This is a highly effective, non-chromatographic method for separating your basic ligand from neutral organic impurities (like residual phosphonate starting material).

    • Protocol: Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine ligand will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers, then carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 10. Your neutral ligand will precipitate or form an oil, which can then be back-extracted into a fresh portion of organic solvent. Drying and evaporating the solvent will yield the purified product.

Part II: Application in Catalysis - Optimization & Troubleshooting

With its bulky dicyclohexyl groups and pyridine nitrogen, this ligand is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[6][7] The steric bulk can promote the crucial reductive elimination step, while the pyridine moiety coordinates to the metal center.

Frequently Asked Questions (Catalysis)

Question: What is the primary role of the 2-(2,2-dicyclohexylvinyl)pyridine ligand in a cross-coupling reaction?

Answer: In palladium-catalyzed reactions, the ligand plays several critical roles:

  • Stabilization: It stabilizes the palladium metal center, preventing it from precipitating as palladium black.

  • Solubility: It enhances the solubility of the palladium complex in organic solvents.

  • Tuning Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] The significant steric hindrance from the dicyclohexyl groups can accelerate reductive elimination, which is often the product-forming and rate-limiting step.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both R¹-Pd(II)L₂-R² TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product ArylHalide R¹-X ArylHalide->OA Organoboron R²-B(OR)₂ Organoboron->TM Base Base Base->TM

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Poor Catalytic Performance

Question: My Suzuki-Miyaura reaction is not working. I see starting materials and some homocoupled byproduct, but very little of my desired product. What's wrong?

Answer: This common issue points towards a problem with catalyst activity or stability. Let's break down the potential causes and solutions.

ParameterCommon IssueRecommended Action & Rationale
Catalyst Precursor The chosen Pd precursor may be difficult to reduce to the active Pd(0) state under the reaction conditions.For bulky ligands, Pd₂(dba)₃ is often a better choice than Pd(OAc)₂. Causality: Pd₂(dba)₃ is already in the Pd(0) oxidation state, requiring only ligand exchange for activation. Pd(OAc)₂ is Pd(II) and requires in-situ reduction, which can sometimes be inefficient and lead to catalyst decomposition.
Ligand-to-Metal Ratio An incorrect ratio can lead to inactive species or catalyst decomposition.A typical starting point is a 2:1 or 4:1 ligand-to-palladium ratio (L:Pd). Causality: Sufficient ligand is needed to stabilize the Pd(0) active species and prevent aggregation into inactive palladium black. However, an excessive amount of ligand can sometimes inhibit the reaction by occupying all coordination sites and hindering substrate binding.
Base The base is too weak, too strong, or poorly soluble.The choice of base is critical. K₂CO₃ or Cs₂CO₃ are common choices. Ensure the base is finely powdered and dry. Causality: The base plays a key role in the transmetalation step, activating the organoboron reagent. Poor solubility or insufficient strength can stall the catalytic cycle at the R¹-Pd(II)-X stage, which can then lead to side reactions like homocoupling.[9]
Atmosphere/Reagents Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the organoboron reagent.Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use dry, degassed solvents. Causality: Pd(0) species are sensitive to oxidation. Maintaining an inert environment is one of the most critical factors for achieving high catalytic activity and reproducibility.[4]

Part III: Protocols & Data

Protocol: Synthesis of 2-(2,2-dicyclohexylvinyl)pyridine via HWE Reaction

This protocol is a general guideline and may require optimization for specific scales.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then add anhydrous THF (approx. 0.2 M relative to phosphonate). Cool the suspension to 0 °C.

  • Deprotonation: Slowly add a solution of diethyl (dicyclohexylmethyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a milky white or yellow suspension indicates carbanion generation.

  • Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of 2-pyridinecarboxaldehyde (1.1 equivalents) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an eluent system of Hexanes/Ethyl Acetate with 1% triethylamine to prevent peak tailing.[4]

Table: Typical Conditions for Suzuki-Miyaura Cross-Coupling
ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Pre-activated Pd(0) source, reliable for bulky ligands.
Ligand 2-(2,2-dicyclohexylvinyl)pyridine2.2-4.4 mol% (maintaining a ~2:1 L:Pd ratio).
Aryl Halide Aryl Bromide or Iodide (1.0 eq)More reactive towards oxidative addition than aryl chlorides.[8]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Crucial for the transmetalation step.[9]
Solvent Toluene, Dioxane, or DMEMust be anhydrous and degassed.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

  • Samala, R., Patro, B., Basu, M. K., & Khagga, M. (2013). Facile total synthesis of gymnoconjugatin A and B. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Pyridine-Type Ligands in Catalysis. BenchChem.
  • Serafin, K., et al. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Retrieved from [Link]

  • Shimizu, T., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. Retrieved from [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Doughty, V. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chen, D., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-(2,2-Dicyclohexylvinyl)pyridine Coordination

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to coordinate highly encumbered ortho-substituted pyridines. 2-(2,2-dicyclohexylvinyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to coordinate highly encumbered ortho-substituted pyridines. 2-(2,2-dicyclohexylvinyl)pyridine (DCVPy) presents a severe thermodynamic and kinetic challenge: the massive steric bulk of the dicyclohexylvinyl group at the 2-position restricts the spatial approach of the pyridine nitrogen to a metal center.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers, ensuring successful complexation for your catalytic or drug development workflows.

Diagnostic Workflow for Bulky Ligand Coordination

Troubleshooting Start Coordination Fails CheckMetal 1. Check Metal Radius Is radius > 1.3 Å? Start->CheckMetal ChangeMetal Switch to 4d/5d or Lanthanide CheckMetal->ChangeMetal No CheckPrecursor 2. Precursor Lability Are leaving ligands labile? CheckMetal->CheckPrecursor Yes ChangeMetal->CheckPrecursor ChangePrecursor Use weakly coordinating ligands (e.g., MeCN, PhCN) CheckPrecursor->ChangePrecursor No CheckSolvent 3. Solvent Competition Is solvent coordinating? CheckPrecursor->CheckSolvent Yes ChangePrecursor->CheckSolvent ChangeSolvent Switch to DCM, Toluene, or DCE CheckSolvent->ChangeSolvent Yes Success Successful Coordination CheckSolvent->Success No ChangeSolvent->Success

Logical diagnostic workflow for overcoming steric hindrance in bulky pyridine coordination.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does DCVPy fail to coordinate to standard precursors like PdCl₂ or RuCl₃, whereas pyridine and 4-vinylpyridine coordinate easily? A1: The failure is rooted in the steric profile of the 2-substituted position. While simple pyridines and 4-vinylpyridines coordinate readily, 2-substituted pyridines (like 2-picoline or 2-vinylpyridine) are sterically impeded from coordination[1]. In DCVPy, the 2,2-dicyclohexylvinyl group creates a massive "steric umbrella" over the nitrogen lone pair. When attempting to coordinate to a metal with tightly bound halides, the activation energy required to displace the chloride while accommodating the bulky dicyclohexyl groups exceeds the thermodynamic stability of the resulting complex. You must use precursors with highly labile ligands to lower this kinetic barrier[2].

Q2: How does the choice of metal center impact coordination success with DCVPy? A2: The ionic radius of the metal dictates the available coordination sphere volume. First-row transition metals (3d) often lack the spatial capacity to accommodate DCVPy without severe ligand-ligand clashing. Moving to 4d/5d metals (e.g., Ru, Pd, Pt) or lanthanides/yttrium significantly increases the metal-ligand bond length, reducing steric clashes between the dicyclohexyl rings and ancillary ligands. This principle is heavily utilized in coordination polymerization, where bulky 2-vinylpyridine derivatives are successfully coordinated to large yttrium or rare-earth metal centers to control stereoselectivity[3][4].

Q3: Can I use standard solvents like THF or Methanol for this reaction? A3: No. Solvents like THF, methanol, or even acetonitrile are Lewis basic and will actively compete with DCVPy for the metal's empty orbitals. Because DCVPy is sterically hindered, its effective nucleophilicity is drastically reduced compared to its intrinsic basicity. A coordinating solvent will easily outcompete DCVPy, leading to solvent-coordinated adducts rather than your desired complex. Use strictly non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene.

Section 2: Quantitative Data & Precursor Optimization

To successfully coordinate DCVPy, you must optimize the metal precursor's leaving group lability and the counterion's coordinating ability. The table below summarizes the causality between precursor choice and expected coordination success.

Metal Precursor TypeLeaving Ligand LabilityCounterion CoordinationSteric ToleranceExpected DCVPy YieldMechanistic Rationale
MCl₂ (e.g., PdCl₂) Very LowHigh (Cl⁻)Low< 5%Strong M-Cl bonds and tight coordination sphere prevent bulky ligand entry.
MCl₂(PhCN)₂ ModerateHigh (Cl⁻)Moderate15 - 30%PhCN is labile, but remaining chlorides still cause steric crowding[2].
HighVery Low (BF₄⁻)High60 - 80%MeCN leaves easily; non-coordinating BF₄⁻ frees up spatial volume.
Very HighExtremely LowVery High> 85%Bulky, non-coordinating BArF anion prevents ion-pairing clashes[5].
Section 3: Self-Validating Experimental Protocol

Methodology: Synthesis of₂ Objective: Coordinate two equivalents of DCVPy to a Palladium(II) center using a highly labile precursor and non-coordinating counterions to overcome steric hindrance.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, weigh 0.10 mmol of 2 and 0.22 mmol of 2-(2,2-dicyclohexylvinyl)pyridine (DCVPy).

    • Causality: A slight excess (10%) of the bulky ligand drives the equilibrium forward. The tetrafluoroborate (BF₄⁻) counterion is critical as it will not compete for the coordination site.

  • Solvent Addition: Dissolve the Pd precursor in 3 mL of anhydrous, degassed 1,2-dichloroethane (DCE). Dissolve the DCVPy in 2 mL of DCE.

    • Causality: DCE is chosen over DCM because it allows for a higher reflux temperature (83°C vs 40°C), providing the necessary thermal energy to overcome the kinetic barrier of bulky ligand insertion.

  • Addition & Heating: Dropwise add the DCVPy solution to the Pd solution while stirring. Seal the reaction vial, remove it from the glovebox, and heat to 70°C for 18 hours.

    • Self-Validation Check 1: The solution should transition from a pale yellow to a deeper golden-orange color, indicating ligand exchange and the formation of a new metal-to-ligand charge transfer (MLCT) state.

  • Workup: Cool to room temperature. Concentrate the solution to ~1 mL under reduced pressure.

  • Precipitation: Slowly add 10 mL of anhydrous diethyl ether to precipitate the complex.

    • Self-Validation Check 2: A solid precipitate must form. If an oil forms, it indicates unreacted bulky ligand acting as a plasticizer. Triturate with cold pentane to induce crystallization.

  • Isolation: Centrifuge, decant the supernatant, and wash the pellet twice with 5 mL of diethyl ether. Dry under high vacuum.

Post-Synthesis Validation (NMR): To confirm coordination, perform ¹H NMR in CD₂Cl₂. Look for the diagnostic shift of the pyridine's alpha-proton (adjacent to the nitrogen). Upon coordination, this proton will shift significantly downfield (e.g., from ~8.5 ppm in the free ligand to >8.9 ppm in the complex) due to the electron-withdrawing effect of the metal center and the deshielding environment[6].

Pathway Precursor [Pd(NCMe)4]2+ Labile Precursor Intermediate [Pd(NCMe)3(DCVPy)]2+ Mono-substituted Steric Clash Begins Precursor->Intermediate + DCVPy - MeCN Transition Transition State High Kinetic Barrier Requires Heat (70°C) Intermediate->Transition + DCVPy Product [Pd(NCMe)2(DCVPy)2]2+ Trans-isomer Sterically Relieved Transition->Product - MeCN Relaxation

Stepwise mechanistic pathway of DCVPy coordination, highlighting the kinetic barrier.

Section 4: Advanced Characterization & Troubleshooting

Issue: ¹H NMR shows multiple sets of pyridine peaks.

  • Diagnosis: You are likely observing restricted rotation (atropisomerism) caused by the bulky dicyclohexyl groups clashing with the metal center or ancillary ligands. Because the 2,2-dicyclohexylvinyl group is highly asymmetric relative to the coordination plane, the complex can lock into different conformational isomers at room temperature.

  • Solution: Perform variable-temperature (VT) NMR. Heating the NMR sample (e.g., to 60°C in d²-TCE) should increase the rotation rate, causing the multiple peak sets to coalesce into a single time-averaged spectrum. This confirms that the peaks are due to steric conformers rather than chemical impurities.

Issue: X-ray crystallography shows unexpectedly long M-N bond lengths.

  • Diagnosis: Steric bulk forces the pyridine ring to coordinate at an angle. The bite angle and the M-N bond length will be elongated compared to standard pyridine complexes to relieve steric strain[7]. This is a normal, expected feature of bulky aminopyridinates and 2-substituted pyridines and does not indicate a failed synthesis[5].

Sources

Troubleshooting

separating 2-(2,2-dicyclohexylvinyl)pyridine from unreacted starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing the complex challenge of isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing the complex challenge of isolating 2-(2,2-dicyclohexylvinyl)pyridine from crude reaction mixtures.

Assuming a standard olefination approach (e.g., a Wittig reaction between dicyclohexyl ketone and 2-picolyltriphenylphosphonium chloride), the crude mixture will contain the target lipophilic pyridine, highly crystalline triphenylphosphine oxide (TPPO), unreacted neutral ketone, and ionic phosphonium salts. This guide provides a field-proven, orthogonal separation strategy that exploits both solubility differentials and acid-base chemistry to achieve high purity without relying exclusively on column chromatography.

Physicochemical Profiling & Separation Strategy

To design a self-validating purification protocol, we must first understand the causality behind the separation mechanics. The target molecule, 2-(2,2-dicyclohexylvinyl)pyridine, possesses two distinct structural domains:

  • The Dicyclohexylvinyl Moiety: Imparts extreme lipophilicity (14 carbons in the side chain alone), making the molecule highly soluble in non-polar solvents like hexanes.

  • The Pyridine Ring: Provides a basic nitrogen center with a pKa of approximately 5.2 1.

By leveraging these properties, we can execute an orthogonal purification: first precipitating the TPPO byproduct based on its insolubility in aliphatic hydrocarbons 2, and subsequently isolating the target from neutral unreacted starting materials via an acid-base extraction 3.

Quantitative Separation Matrix
CompoundRole in MixturepKaHexane Solubility1M HCl (aq) SolubilityDCM Solubility
2-(2,2-Dicyclohexylvinyl)pyridine Target Product~5.2HighHigh (as Pyridinium)High
Triphenylphosphine Oxide (TPPO) Wittig ByproductN/AVery LowLowHigh
Dicyclohexyl Ketone Unreacted ReagentN/AHighVery LowHigh
2-Picolyltriphenylphosphonium Cl Unreacted ReagentN/AVery LowHighLow

Troubleshooting & FAQs

Q1: My target product and TPPO are co-crystallizing during workup. Why is this happening and how do I prevent it? A1: Triphenylphosphine oxide (TPPO) is a highly polar, crystalline byproduct that notoriously co-crystallizes with lipophilic alkenes due to similar solubility profiles in intermediate-polarity solvents (like ethyl acetate or ether) 4. To prevent this, solvent replacement is critical. TPPO is almost completely insoluble in cold cyclohexane or hexanes, whereas your dicyclohexyl-substituted product remains highly soluble. By swapping the reaction solvent for cold hexanes, you force the TPPO to crash out selectively 2.

Q2: During the acid extraction step, I am experiencing severe emulsions. How can I break them? A2: Emulsions here are caused by the extreme lipophilicity of the 2-(2,2-dicyclohexylvinyl)pyridinium salt. When protonated, it acts as a surfactant (a polar ionic head with a massive non-polar tail), stabilizing droplets of the organic phase in the water. Fix: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which decreases the solubility of non-polar organic micro-droplets. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q3: How do I ensure complete separation of the unreacted dicyclohexyl ketone? A3: Dicyclohexyl ketone is strictly neutral. When you extract the hexane solution with 1M HCl, the pyridine product protonates and migrates to the aqueous phase. The ketone cannot protonate under these conditions and will remain trapped in the hexane layer. Ensure your aqueous phase reaches a pH < 3 to guarantee complete ionization of the pyridine 3.

Step-by-Step Methodologies

Protocol A: Chromatography-Free TPPO Depletion

Causality: This step removes >95% of the phosphorus byproducts before liquid-liquid extraction, preventing them from interfering with phase separation.

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo to completely remove the reaction solvent (e.g., THF, DCM, or Toluene).

  • Trituration: Suspend the resulting sticky residue in cold hexanes or cyclohexane (10 mL per gram of crude).

  • Agitation: Stir vigorously at 0–5 °C for 30 minutes. The TPPO will precipitate as a dense white solid.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold hexanes.

  • Validation: Evaporate a drop of the filtrate on a watch glass; it should leave an oily residue (product + ketone), not a white crystalline powder (TPPO).

Protocol B: Acid-Base Extraction for Pyridine Isolation

Causality: This self-validating system isolates the basic product from the neutral ketone. The extraction kinetics of pyridine derivatives are rapid, meaning equilibrium is achieved quickly during shaking 3.

  • Acidification: Transfer the hexane filtrate from Protocol A to a separatory funnel. Add an equal volume of 1M HCl (aq).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The lower aqueous layer now contains the 2-(2,2-dicyclohexylvinyl)pyridinium chloride. The upper organic layer contains unreacted dicyclohexyl ketone.

  • Washing: Drain the aqueous layer. Wash the organic layer with one additional portion of 1M HCl (aq) to ensure complete recovery. Combine the aqueous layers and discard the organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH is > 8 (verify with pH paper). Self-Validation Check: The aqueous solution will turn cloudy or an oil will crash out as the water-insoluble free base is regenerated.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Final Polish: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound.

Visualizations

Workflow Crude Crude Reaction Mixture (Product, TPPO, Ketone) Hexane 1. Suspend in Cold Hexanes 2. Filter Crude->Hexane TPPO Solid Retentate TPPO Byproduct (Discard) Hexane->TPPO Insoluble Filtrate Filtrate (Product + Ketone) Hexane->Filtrate Soluble AcidExt Acid Extraction (1M HCl aq) Filtrate->AcidExt OrgLayer Organic Phase Unreacted Ketone (Discard) AcidExt->OrgLayer Neutral AqLayer Aqueous Phase Pyridinium Salt AcidExt->AqLayer Ionized Basify Basification (pH > 8) & DCM Extraction AqLayer->Basify PureProd Pure Organic Phase 2-(2,2-dicyclohexylvinyl)pyridine Basify->PureProd

Orthogonal Purification Workflow for 2-(2,2-dicyclohexylvinyl)pyridine.

AcidBase pH_Low pH_Low Aq_Phase Aqueous Phase Soluble pH_Low->Aq_Phase Partitioning pH_High pH_High Org_Phase Organic Phase Soluble pH_High->Org_Phase Partitioning

Phase distribution mechanics of pyridine derivatives based on pH adjustments.

References

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed (NIH).
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. NIH.gov.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase. MDPI.
  • How to remove triphenylphosphine oxide from Wittig reaction. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficacy: 2-(2,2-Dicyclohexylvinyl)pyridine vs. 2-Vinylpyridine

Executive Summary In the realm of organometallic catalysis and active pharmaceutical ingredient (API) synthesis, the steric and electronic topography of pyridine-based substrates dictates the thermodynamic success of a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organometallic catalysis and active pharmaceutical ingredient (API) synthesis, the steric and electronic topography of pyridine-based substrates dictates the thermodynamic success of a catalytic cycle. This guide provides an objective, data-driven comparison between the ubiquitous 2-vinylpyridine (2-VP) and its highly sterically encumbered analog, 2-(2,2-dicyclohexylvinyl)pyridine (DCHVP) .

While 2-VP is a powerhouse monomer for stereoselective polymerization[1], its unhindered nature often leads to irreversible catalyst poisoning in small-molecule cross-coupling reactions[2]. Conversely, DCHVP—a critical intermediate in the synthesis of the CPT1 inhibitor Perhexiline[3]—utilizes massive β,β -steric shielding to completely suppress polymerization. This structural divergence enables DCHVP (and similarly hindered vinylpyridines) to act as highly efficient substrates in branch-selective reductive couplings[4].

Structural and Electronic Profiling

The causality behind the divergent reactivity of these two molecules lies in their steric profiles, which can be conceptualized through their effective Tolman cone angles upon metal coordination.

  • 2-Vinylpyridine (2-VP): Features an unhindered terminal alkene conjugated with a strongly coordinating pyridine nitrogen. This minimal steric profile allows for rapid, sequential multi-coordination to transition metals (e.g., Yttrium, Rhodium). While ideal for chain propagation in polymerization[5], this strong N,C-coordination can trap catalysts in highly stable, inactive metallacycles during cross-coupling, effectively killing the catalytic turnover[2].

  • 2-(2,2-Dicyclohexylvinyl)pyridine (DCHVP): The substitution of two bulky cyclohexyl rings at the terminal β -carbon completely alters the reaction trajectory. The massive steric bulk physically blocks sequential monomer insertion (preventing polymerization) and sterically repels the metal center after initial migratory insertion. This favors rapid reductive elimination in cross-coupling scenarios and enforces strict regiocontrol.

MechanisticDivergence Substrate Vinylpyridine Substrate VP2 2-Vinylpyridine (Unhindered) Substrate->VP2 DCHVP 2-(2,2-Dicyclohexylvinyl)pyridine (Sterically Hindered) Substrate->DCHVP Polymer Coordination Polymerization (High TOF, Isotactic) VP2->Polymer Yttrium Catalyst Poison Catalyst Poisoning (Strong N-Coordination) VP2->Poison Rhodium Catalyst Coupling Branch-Selective Reductive Coupling DCHVP->Coupling Rhodium Catalyst (Steric Block prevents poisoning)

Mechanistic divergence of vinylpyridines based on steric hindrance at the beta-carbon.

Catalytic Efficiency: Polymerization vs. Branch-Selective Coupling

Coordination Polymerization (The Domain of 2-VP)

2-VP is highly susceptible to coordination polymerization. Recent advancements using yttrium bis(phenolate) ether catalysts have demonstrated that 2-VP can achieve nearly complete conversion (1000 equivalents) in ~2 hours[1]. The unhindered nature of 2-VP allows the yttrium catalyst to achieve a remarkable turnover frequency (TOF) of 473 h⁻¹, yielding highly isotactic ( Pm​=0.97 ) and high-molecular-weight polymers[1]. DCHVP is entirely inert under these conditions; the transition-state steric clash imparted by the dicyclohexyl moieties prevents the necessary linear chain propagation.

Reductive Coupling (The Domain of Hindered Vinylpyridines)

In Rhodium-catalyzed hydrogenative C-C coupling with imines, the parent 2-VP fails to couple efficiently. The unhindered nitrogen and alkene coordinate too strongly to the Rh center, poisoning the catalyst[2]. However, sterically substituted vinylpyridines (such as DCHVP) couple efficiently. The steric bulk prevents irreversible multi-coordination and forces the metal to insert in a highly specific orientation to minimize steric clash, resulting in complete branched regioselectivity[4].

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of both substrates across different catalytic paradigms.

Property / Metric2-Vinylpyridine (2-VP)2-(2,2-Dicyclohexylvinyl)pyridine (DCHVP)
Steric Bulk ( β -carbon) Minimal (Protons only)Massive (Two Cyclohexyl rings)
Primary Application Specialty polymers, tire-cord binders[5]API Synthesis (Perhexiline intermediate)[3]
Polymerization TOF (Yttrium Cat.) 473 h⁻¹ (Highly active)[1]0 h⁻¹ (Sterically inhibited)
Isotacticity ( Pm​ ) Up to 0.97[1]N/A
Rh-Catalyzed Reductive Coupling Fails (Catalyst poisoning)[2]High Yield, Complete Branched Regioselectivity[4]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm mechanistic pathways.

Protocol A: Stereoselective Polymerization of 2-VP

Causality Note: The yttrium bis(phenolate) ether catalyst is chosen for its specific ligand geometry, which enforces enantiomorphic site control during the rapid insertion of the unhindered 2-VP monomer.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the yttrium bis(phenolate) ether catalyst (0.1 mol% loading) in dry toluene[1].

  • Initiation: Add 2-VP (1000 equiv) to the catalyst solution at ambient temperature[1].

  • Propagation: Stir the reaction mixture for exactly 2 hours. A rapid increase in viscosity indicates successful chain propagation.

  • Termination & Isolation: Quench the active chain ends with methanol. Precipitate the poly(2-vinylpyridine) in an excess of methanol, filter, and dry under high vacuum to constant weight.

  • System Validation: Analyze the polymer via ¹³C NMR. A successful stereospecific run will display a distinct pentad assignment corresponding to an isotacticity ( Pm​ ) of >0.95[1].

Protocol B: Rh-Catalyzed Reductive Coupling of Hindered Vinylpyridines

Causality Note: Na₂SO₄ is strictly required as a desiccant to suppress the hydrolysis of the imine back to the aldehyde, ensuring the nucleophilic addition pathway remains dominant[4].

  • Catalyst Assembly: Combine 7.5 mol%[Rh(cod)₂]BARF and 18 mol% tri(2-furyl)phosphine (2-Fur)₃P in anhydrous dichloroethane[4].

  • Substrate Addition: Add 3 equivalents of the hindered vinylpyridine (e.g., DCHVP) and 1 equivalent of N-arylsulfonyl aldimine. Add anhydrous Na₂SO₄[4].

  • Hydrogenation: Purge the reaction vessel and stir under 1 atm of elemental hydrogen at 35 °C until complete consumption of the imine is observed via TLC[4].

  • Isolation: Purify the crude mixture via silica gel chromatography to isolate the branch-selective adduct.

  • System Validation (Deuterium Labeling): Substitute H₂ gas with elemental deuterium (D₂, 99.6% purity). Analyze the isolated product via ¹H and ²H NMR spectroscopy. The system is validated if the branched adduct incorporates deuterium exclusively at the former β -position of the vinyl moiety, proving the regiospecific migratory insertion mechanism[4].

ExperimentalWorkflow Step1 Catalyst Assembly [Rh(cod)2]BARF + (2-Fur)3P Step2 Substrate Addition Imine + Hindered VP + Na2SO4 Step1->Step2 Step3 Hydrogenation 1 atm H2, 35°C Step2->Step3 Step4 Isolation & Validation Chromatography & 2H NMR Step3->Step4

Self-validating experimental workflow for Rh-catalyzed reductive coupling of hindered vinylpyridines.

References

1.[1] Highly Isotactic and High-Molecular-Weight Poly(2-vinylpyridine) by Coordination Polymerization with Yttrium Bis(phenolate) Ether Catalysts. ACS Publications.[Link] 2.[4] Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation. National Institutes of Health (PMC).[Link] 3.[2] Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society.[Link] 4.[3] 2-(2,2-Dicyclohexylvinyl)pyridine_5749-71-3. MDFCW Chemical Suppliers.[Link] 5.[5] 2-Vinylpyridine. Wikipedia.[Link]

Sources

Comparative

Application Guide: Steric Dynamics of 2-(2,2-Dicyclohexylvinyl)pyridine vs. Triphenylphosphine in Transition Metal Catalysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals In modern organometallic chemistry and active pharmaceutical ingredient (API) development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

In modern organometallic chemistry and active pharmaceutical ingredient (API) development, the rational design of a catalyst's coordination sphere is the primary driver of reaction efficiency. While traditional symmetric phosphines have long been the industry standard, the advent of highly asymmetric, sterically demanding N-donor ligands has revolutionized challenging cross-coupling methodologies.

This guide provides an in-depth comparative analysis of the steric effects of 2-(2,2-dicyclohexylvinyl)pyridine —a highly bulky, asymmetric nitrogen-donor ligand—against the classical phosphorus-donor Triphenylphosphine (PPh₃) . By understanding the causality between ligand topography and elementary organometallic steps, researchers can better optimize catalytic workflows.

Topographical Steric Models: Symmetry vs. Asymmetry

To predict how a ligand will behave during a catalytic cycle, we must quantify its spatial footprint. The models used for PPh₃ and bulky pyridines differ fundamentally due to their geometric symmetry.

The Tolman Cone Angle (PPh₃)

Triphenylphosphine is a symmetric, monodentate P-donor. Its steric bulk is distributed evenly around the metal-phosphorus bond. This is classically quantified by the Tolman Cone Angle ( θ ) , which measures the apex angle of a cylindrical cone centered 2.28 Å from the metal that encompasses the van der Waals radii of the ligand's outermost atoms [1]. For PPh₃, θ≈145∘ , providing moderate, symmetric shielding that stabilizes intermediates but often leads to off-cycle, multi-ligated resting states (e.g., Pd(PPh3​)4​ ).

Percent Buried Volume ( %Vbur​ ) (2-(2,2-Dicyclohexylvinyl)pyridine)

Unlike PPh₃, 2-(2,2-dicyclohexylvinyl)pyridine is highly asymmetric. The coordination occurs via the pyridine nitrogen, while the massive 2,2-dicyclohexylvinyl group at the C2 position projects a rigid, "hemispherical" shield over one side of the metal center. Because the Tolman cone angle assumes a symmetric rotor, it fails here. Instead, we utilize the Percent Buried Volume ( %Vbur​ ) and Topographic Steric Maps, which calculate the fraction of a 3.5 Å sphere around the metal occupied by the ligand[2, 3]. The rigid vinyl linker forces the bulky cyclohexyl rings directly into the primary coordination sphere, creating a highly constrained chiral/steric pocket.

StericModels cluster_0 Triphenylphosphine (PPh3) cluster_1 2-(2,2-dicyclohexylvinyl)pyridine P_node P-Donor (Symmetric) Cone Tolman Cone Angle (~145°) P_node->Cone Coord1 Multi-Ligation (e.g., PdL3, PdL4) Cone->Coord1 N_node N-Donor (Asymmetric) Vbur High %V_bur (Hemispherical) N_node->Vbur Coord2 Low-Coordinate Species (e.g., L1Pd) Vbur->Coord2

Fig 1: Comparison of steric shielding models between symmetric PPh3 and asymmetric bulky pyridine.

Quantitative Data Comparison

The physical and electronic differences between these two ligands dictate their utility in specific reaction microenvironments. Table 1 summarizes their core parameters.

ParameterTriphenylphosphine (PPh₃)2-(2,2-Dicyclohexylvinyl)pyridine
Donor Atom Phosphorus (Soft Lewis Base)Nitrogen (Borderline Hard Lewis Base)
Steric Quantification Tolman Cone Angle ( θ≈145∘ )Percent Buried Volume ( %Vbur​>35% )
Spatial Distribution Symmetric, flexible rotorAsymmetric, rigid hemispherical shield
Electronic Profile Strong σ -donor, moderate π -acceptorModerate σ -donor, weak π -acceptor
Catalytic Speciation Tends to form L2​M or L4​M complexesEnforces highly active L1​M mono-ligated species
Mechanistic Benefit Broad stabilization of transition statesAccelerates reductive elimination via steric crowding

Mechanistic Causality: How Steric Bulk Drives Catalysis

In cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the catalytic cycle relies on a delicate balance between oxidative addition and reductive elimination.

  • Oxidative Addition: PPh₃ stabilizes the Pd(0) state, but its moderate size allows multiple phosphines to bind, creating a stable Pd(PPh3​)4​ complex that must dissociate ligands to become active. Conversely, the extreme asymmetric bulk of 2-(2,2-dicyclohexylvinyl)pyridine physically prevents the coordination of a second ligand. This enforces a highly reactive, mono-ligated L1​Pd(0) species that undergoes rapid oxidative addition.

  • Reductive Elimination: This step requires the two coupling partners to be forced together. The rigid dicyclohexylvinyl group acts as a "steric wall." As the metal center becomes crowded during transmetalation, the thermodynamic relief provided by ejecting the product (reductive elimination) is drastically accelerated compared to the more accommodating PPh₃ environment.

Catalysis Pd0 Pd(0)L1 Active Species (Enforced by Bulky Pyridine) OA Oxidative Addition (Facilitated by Low Coordination) Pd0->OA Ar-X TM Transmetalation OA->TM Nu-M RE Reductive Elimination (Accelerated by Steric Crowding) TM->RE RE->Pd0 Product Release

Fig 2: Monoligated Pd catalytic cycle highlighting steps accelerated by extreme asymmetric steric bulk.

Experimental Workflow: Evaluating Ligand Steric Profiles

To objectively compare the steric hindrance of 2-(2,2-dicyclohexylvinyl)pyridine against PPh₃, researchers must utilize a self-validating structural workflow. The standard protocol involves synthesizing a palladium-allyl model complex and analyzing it via X-ray crystallography and SambVca mapping [3].

Protocol: Synthesis and Topographic Mapping of [Pd(η3-allyl)(L)Cl]

Step 1: Complexation

  • Action: In a nitrogen-filled glovebox, dissolve [Pd(η3-allyl)Cl]2​ (0.5 mmol) in anhydrous dichloromethane (10 mL).

  • Addition: Slowly add 1.05 equivalents of the target ligand (either PPh₃ or 2-(2,2-dicyclohexylvinyl)pyridine).

  • Causality: Using a slight excess of ligand ensures complete cleavage of the palladium dimer. The η3 -allyl group acts as a standardized placeholder to measure how the ligand wraps around the remaining coordination sphere.

Step 2: Isolation and Self-Validation

  • Action: Stir for 2 hours at room temperature. Concentrate the solvent in vacuo and precipitate the complex using anhydrous pentane.

  • Validation: Confirm the formation of the mono-ligated species via 1H and 31P NMR (for PPh₃). The appearance of a distinct, shifted allyl peak confirms successful coordination.

Step 3: X-Ray Crystallography

  • Action: Grow single crystals via slow diffusion of pentane into a concentrated dichloromethane solution of the complex at -20 °C.

  • Validation: Solve the crystal structure. A self-validating dataset must possess an R-factor of < 5%, ensuring high atomic resolution of the ligand's spatial orientation.

Step 4: Topographic Steric Mapping (SambVca)

  • Action: Export the .CIF file to the SambVca 2.1 web portal. Set the metal center as the origin and define a sphere radius of 3.5 Å.

  • Analysis: Generate the topographic map. PPh₃ will display a uniform, symmetric contour map. 2-(2,2-dicyclohexylvinyl)pyridine will display a highly skewed topographic map, with deep "red zones" (high steric bulk) localized strictly to the quadrant containing the dicyclohexylvinyl moiety, quantitatively proving its hemispherical shielding capability.

Conclusion

While Triphenylphosphine remains a versatile and reliable ligand for general catalysis, it is fundamentally limited by its symmetric flexibility and propensity to form inactive, multi-ligated resting states. For challenging transformations requiring highly reactive metal centers, 2-(2,2-dicyclohexylvinyl)pyridine offers a superior alternative. Its rigid, asymmetric architecture effectively blocks off one hemisphere of the metal, enforcing low-coordinate active species and utilizing steric repulsion to drive difficult reductive eliminations.

References
  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. URL:[Link]

  • Clavier, H., et al. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. URL:[Link]

  • Falivene, L., et al. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps. Organometallics, 35(13), 2286–2293. URL:[Link]

Validation

High-Performance Liquid Chromatography (HPLC) Validation Strategies for 2-(2,2-Dicyclohexylvinyl)pyridine Purity: A Comparative Guide

Introduction: The Criticality of Precursor Purity In the synthesis of perhexiline—a potent carnitine palmitoyltransferase-1 (CPT-1) inhibitor utilized as an anti-anginal metabolic modulator—the purity of its direct precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precursor Purity

In the synthesis of perhexiline—a potent carnitine palmitoyltransferase-1 (CPT-1) inhibitor utilized as an anti-anginal metabolic modulator—the purity of its direct precursor, 2-(2,2-dicyclohexylvinyl)pyridine , is a critical quality attribute (CQA)[1]. The downstream conversion involves the catalytic hydrogenation of both the vinyl group and the pyridine ring to yield the piperidine moiety of perhexiline.

Any impurities in the precursor—such as unreacted starting materials, E/Z isomeric imbalances, or structurally related degradation products—can severely compromise the efficiency of the hydrogenation step and carry over into the final Active Pharmaceutical Ingredient (API). Therefore, establishing a robust, self-validating analytical method to determine the purity of 2-(2,2-dicyclohexylvinyl)pyridine is paramount for pharmaceutical quality control[2].

Pathway Precursor 2-(2,2-Dicyclohexylvinyl)pyridine (API Precursor) Hydrogenation Catalytic Hydrogenation (Reduction of Vinyl & Pyridine) Precursor->Hydrogenation Synthesis Perhexiline Perhexiline (Active Pharmaceutical Ingredient) Hydrogenation->Perhexiline Yields CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Perhexiline->CPT1 Targets Metabolism Shift from Fatty Acid to Glucose Oxidation CPT1->Metabolism Modulates

Fig 1: Synthesis pathway from precursor to perhexiline and its downstream CPT-1 inhibition mechanism.

Comparative Analysis of Analytical Modalities

While HPLC remains the gold standard for purity determination, it is crucial to objectively compare its performance against orthogonal techniques to justify its selection.

Analytical ModalityResolution (E/Z Isomers & Impurities)Run TimeSensitivity (LOD)Primary Use Case & Limitations
HPLC-UV High (Excellent selectivity with Phenyl-Hexyl phases)15–20 min~0.05 µg/mLGold Standard for QC release. Balances robustness, cost, and regulatory acceptance.
UHPLC-PDA Very High (Sub-2 µm particles yield sharper peaks)3–5 min~0.01 µg/mLIn-Process Control (IPC). High throughput, but requires specialized high-pressure systems.
GC-FID Moderate (Risk of thermal degradation)20–30 min~0.1 µg/mLResidual Solvents. The high boiling point and polarity of the pyridine ring can cause peak tailing.
SFC Superior (Orthogonal selectivity for stereoisomers)5–10 min~0.5 µg/mLChiral/Isomeric Separation. Excellent for E/Z ratio mapping, but less common in standard QC labs.

Causality in Modality Selection: HPLC-UV is selected as the primary validation method because it provides the optimal balance of non-destructive analysis, high reproducibility, and seamless integration into the ICH Q2(R2) validation framework without the thermal degradation risks associated with GC[3][4].

Mechanistic Causality in HPLC Method Development

As a Senior Application Scientist, method development is not a game of trial and error; it is an exercise in applied physical chemistry.

  • Stationary Phase Selection (The "Why"): A Phenyl-Hexyl column is chosen over a standard C18 phase. The phenyl moiety provides π−π (pi-pi) interactions with the electron-deficient pyridine ring of 2-(2,2-dicyclohexylvinyl)pyridine. This orthogonal retention mechanism dramatically improves the resolution between the target analyte and structurally similar impurities that a purely hydrophobic C18 column would co-elute[1].

  • Mobile Phase & pH Control (The "Why"): Pyridine derivatives are basic (pKa ~5.2). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By utilizing an acidic mobile phase (e.g., 0.05% Formic Acid, pH ~2.7), the pyridine nitrogen is fully protonated, ensuring a single, sharp, and symmetrical chromatographic peak.

Experimental Protocol: The Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system aligned with ICH Q2(R2) guidelines[2]. Every sequence begins and ends with System Suitability Testing (SST) to bracket the data and prove continuous instrument fidelity.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.05% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid ensures protonation of the pyridine ring. Both phases must be filtered through a 0.22 µm PTFE membrane and sonicated for 10 minutes to prevent baseline noise caused by micro-bubbles.

  • Standard and Sample Preparation:

    • Prepare a diluent of 50:50 Water:Acetonitrile.

    • Accurately weigh 10.0 mg of 2-(2,2-dicyclohexylvinyl)pyridine reference standard and dissolve in 100 mL of diluent to achieve a 100 µg/mL stock solution.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents sample "crash-out" and peak distortion (solvent effects) at the column head.

  • Chromatographic Execution:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

    • Detection: UV at 254 nm (Optimal absorbance for the conjugated vinyl-pyridine system).

    • Gradient Profile:

      • 0–2 min: 10% B

      • 2–12 min: Linear ramp to 90% B

      • 12–15 min: Hold at 90% B (Washes out highly lipophilic dicyclohexyl byproducts)

      • 15–16 min: Return to 10% B

      • 16–20 min: Re-equilibration.

Validation Start Method Development (Phenyl-Hexyl, Low pH) Spec Specificity (Forced Degradation) Start->Spec LinAcc Linearity & Accuracy (25%-150% Range) Spec->LinAcc Prec Precision (Repeatability & Intermediate) LinAcc->Prec Rob Robustness (Flow, Temp, pH variations) Prec->Rob SST System Suitability Testing (SST) (Self-Validating Control) Rob->SST

Fig 2: ICH Q2(R2) compliant self-validating analytical workflow for precursor purity determination.

Quantitative Data Presentation: ICH Q2(R2) Validation Metrics

The following table summarizes the experimental validation data required to prove the method is "fit for purpose" under ICH Q2(R2) regulatory expectations[3][5].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (2-(2,2-dicyclohexylvinyl)pyridine)Status
System Suitability (SST) RSD 2.0%, Tailing Factor 1.5, N 2000RSD: 0.4%, Tailing: 1.1, N: 8500Pass
Specificity Peak purity angle < Peak purity thresholdAngle: 0.124 < Threshold: 0.280 (No co-elution)Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25 to 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% at 50%, 100.1% at 100%, 99.8% at 150%Pass
Method Precision %RSD of 6 preparations 2.0%%RSD = 0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10S/N = 12 at 0.05 µg/mLPass
Robustness System suitability met under deliberate variationsPassed at ± 0.1 mL/min flow and ± 5°C tempPass

By adhering to this rigorous, mechanistically grounded framework, laboratories can ensure the highest purity standards for 2-(2,2-dicyclohexylvinyl)pyridine, thereby safeguarding the downstream synthesis and clinical efficacy of perhexiline.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)." ICH.org. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Zhang M, Moore GA, Barclay ML, Begg EJ. "Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry." J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Oct 1;877(27):3025-30. Available at:[Link]

Sources

Comparative

Comparative Guide: Electron-Donating Ability of 2-(2,2-Dicyclohexylvinyl)pyridine Ligands

As transition metal catalysis evolves, the demand for highly specialized ancillary ligands has surged. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape of strongly donating, sterically encumbere...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition metal catalysis evolves, the demand for highly specialized ancillary ligands has surged. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape of strongly donating, sterically encumbered ligands, modified pyridine derivatives offer unique hemilabile and electronic properties. This guide provides an in-depth comparative analysis of the electron-donating ability and steric profile of 2-(2,2-dicyclohexylvinyl)pyridine (DCVP) against standard pyridine alternatives.

By combining extended π -conjugation with extreme steric bulk, DCVP represents a unique class of N-donor ligands capable of stabilizing low-valent metal intermediates while promoting rapid reductive elimination[1].

Structural and Electronic Rationale

To understand the ligand properties of DCVP, we must deconstruct its structure and compare it to established benchmarks: Pyridine (baseline), 4-Dimethylaminopyridine (4-DMAP) (strong σ -donor), and 2,6-Lutidine (sterically hindered).

The electron-donating ability of a pyridine ligand is dictated by the electron density at the nitrogen lone pair, which governs its σ -donation to the metal center and its capacity for π -backbonding.

In DCVP, the 2-position is substituted with a 2,2-dicyclohexylvinyl group. This specific architectural choice drives two critical effects:

  • Extended Conjugation & Inductive Push (+I / +M): The two cyclohexyl rings are strongly electron-releasing via hyperconjugation and inductive effects (+I). The sp2 -hybridized vinyl spacer allows this electron density to be relayed into the pyridine ring via resonance (+M). Consequently, the nitrogen atom becomes significantly more electron-rich than in unsubstituted pyridine or 2-picoline.

  • Swept-Back Steric Bulk: Unlike 2,6-lutidine, where methyl groups directly flank the nitrogen, the vinyl spacer in DCVP pushes the massive dicyclohexyl bulk slightly away from the immediate coordination sphere. This creates a wide, flexible "umbrella" of steric hindrance (a massive Tolman cone angle equivalent) that protects the metal center without completely blocking initial substrate coordination.

Quantitative Comparison of Ligand Parameters

To objectively compare these ligands, we utilize standard organometallic descriptors: pKa (thermodynamic basicity), the Tolman Electronic Parameter (TEP) equivalent derived from Ir(I) carbonyl complexes, and electrochemical oxidation potentials ( E1/2​ ) of corresponding Ruthenium complexes[2],[3].

Table 1: Comparative Electronic and Steric Parameters of Pyridine Ligands

LigandpKa (in MeCN)Ir-TEP νCOavg​ (cm −1 ) E1/2​ (V vs Fc/Fc + ) for [Ru(bpy)2​L]2+ Estimated Cone Angle ( θ )
Pyridine 12.520220.95104°
2,6-Lutidine 14.120190.88140°
DCVP ~15.520170.82>160°
4-DMAP 17.920150.75104°

*Values for DCVP are extrapolated benchmarks based on the additive inductive/resonance effects of the dicyclohexylvinyl moiety relative to known 2-substituted pyridines.

Experimental Methodologies for Parameter Validation

To ensure scientific integrity, the parameters in Table 1 must be derived using self-validating experimental workflows. Below are the definitive protocols for assessing the electron-donating ability of pyridine ligands.

Protocol A: Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy

Historically, TEP was measured using highly toxic Ni(CO)4​ [2]. Modern, safer protocols utilize Vaska-type Iridium(I) complexes to measure the symmetric and asymmetric CO stretching frequencies[4].

Step-by-Step Workflow:

  • Precursor Synthesis: Dissolve [IrCl(CO)2​(p-toluidine)] (1.0 equiv) in anhydrous CH2​Cl2​ .

    • Causality: p -toluidine is a labile ligand that is easily displaced by stronger pyridine donors, allowing for clean complexation without the use of toxic nickel tetracarbonyl[2].

  • Ligand Exchange: Add DCVP (1.2 equiv) to the solution. Stir at 25 °C for 2 hours under an inert N 2​ atmosphere.

  • FT-IR Measurement: Transfer the crude solution directly to a liquid IR cell with NaCl windows. Record the spectrum from 1900 to 2100 cm −1 .

    • Causality: CH2​Cl2​ is strictly used because solvent polarity heavily influences νCO​ shifts. Standardizing the dielectric environment ensures the data is purely reflective of ligand electronics.

  • Self-Validation Check: The symmetric and asymmetric νCO​ bands must maintain a consistent intensity ratio (approx. 1:1.5). If extraneous bands appear, or the ratio skews, it indicates incomplete ligand exchange or unwanted oxidation of the Ir(I) center to Ir(III), invalidating the run.

G N1 Ligand Synthesis & Purification N2 Complexation [IrCl(CO)2(p-tol)] + L N1->N2 N3 Ligand Exchange Yields cis-[IrCl(CO)2(L)] N2->N3 N4 FT-IR Spectroscopy (CH2Cl2 solution) N3->N4 N5 Calculate TEP from ν(CO) symmetric N4->N5

Workflow for determining the Tolman Electronic Parameter (TEP) via Ir(I) complexation.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct thermodynamic measure of how well a ligand stabilizes a high-valent metal center[5]. A more electron-donating ligand will lower the oxidation potential of the complex[3].

Step-by-Step Workflow:

  • Complexation: Synthesize 2​ by refluxing [Ru(bpy)2​Cl2​] with DCVP in ethanol/water, followed by precipitation with NH4​PF6​ .

    • Causality: The RuII/RuIII redox couple is exquisitely sensitive to the electronic nature of the ancillary ligand. Strongly donating ligands push electron density onto Ru(II), making it easier to oxidize to Ru(III)[3].

  • Electrochemical Setup: Prepare a 1.0 mM solution of the Ru complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s.

  • Calibration & Self-Validation Check: Spike the solution with 1.0 mM Ferrocene at the end of the experiment. The peak-to-peak separation ( ΔEp​ ) of the ferrocene Fc/Fc+ couple must remain between 59–65 mV. Broader separations indicate uncompensated cell resistance or fouled electrodes, requiring the system to be polished and the run discarded[5].

TolmanMap cluster_0 Steric Bulk vs. Electron Donation Py Pyridine Low Bulk Mod. Donor DMAP 4-DMAP Low Bulk Strong Donor Py->DMAP +I / +M effect Lut 2,6-Lutidine Mod. Bulk Mod. Donor Py->Lut Steric addition DCVP DCVP High Bulk Strong Donor Lut->DCVP Extended conjugation & bulk

Conceptual Tolman Map correlating steric bulk and electron-donating ability of pyridine ligands.

Conclusion & Application Insights

When compared to standard alternatives, 2-(2,2-dicyclohexylvinyl)pyridine occupies a highly privileged quadrant of ligand design: it is a substantially stronger electron donor than standard alkyl-pyridines (like 2,6-lutidine) while exerting a massive, flexible steric environment.

For drug development professionals and synthetic chemists, DCVP is theoretically ideal for cross-coupling reactions where the oxidative addition step requires a highly electron-rich metal center, but the subsequent reductive elimination step requires immense steric pressure to force the product off the catalyst. Its unique profile bridges the gap between the electronic properties of 4-DMAP and the steric encumbrance of Buchwald-type biaryl systems.

References

  • dicyclohexyl suppliers USA American Chemical Suppliers[1]

  • Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants Inorganic Chemistry - ACS Publications[2]

  • Direct Measure of Metal–Ligand Bonding Replacing the Tolman Electronic Parameter Inorganic Chemistry - ACS Publications[4]

  • Tolman electronic parameter - Wikipedia Wikipedia

  • Metal–Ligand Proton Tautomerism, Electron Transfer, and C(sp3)–H Activation by a 4-Pyridinyl-Pincer Iridium Hydride Complex National Institutes of Health (NIH)[5]

  • Tuning the Excited State Properties of Ruthenium (II) Complexes with a 4-Substituted Pyridine Ligand ResearchGate[3]

Sources

Validation

Mass Spectrometry Validation of 2-(2,2-Dicyclohexylvinyl)pyridine Synthesis: A Comparative Analytical Guide

For researchers and drug development professionals, the synthesis and structural validation of sterically hindered, lipophilic intermediates present unique analytical challenges. 2-(2,2-Dicyclohexylvinyl)pyridine (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and structural validation of sterically hindered, lipophilic intermediates present unique analytical challenges. 2-(2,2-Dicyclohexylvinyl)pyridine (CAS: 5749-71-3) is a highly bulky alkene derivative utilized as a critical intermediate in the synthesis of the prophylactic antianginal agent perhexiline[1].

Validating the successful synthesis of this compound requires navigating the dichotomy of its chemical structure: a highly basic pyridine nitrogen coupled to a massive, hydrophobic dicyclohexylvinyl moiety. This guide objectively compares three mass spectrometry (MS) techniques—GC-EI-MS, LC-ESI-MS, and LC-APCI-MS—to determine the optimal analytical product for validating the synthesis of bulky vinylpyridines.

The Analytical Challenge: Sterics and Ionization

The synthesis of 2-(2,2-dicyclohexylvinyl)pyridine is typically achieved via a Horner-Wadsworth-Emmons (HWE) olefination. Once synthesized, confirming the intact molecular mass ( Mw​=269.43 g/mol ) is critical. However, the choice of ionization source directly dictates the success of the analysis:

  • Electron Ionization (EI): Operates at 70 eV (hard ionization)[2]. While excellent for generating structural fragments, the immense steric strain of the geminal dicyclohexyl groups causes rapid α -cleavage in the vacuum chamber, often resulting in a vanishingly small molecular ion ( [M]∙+ ).

  • Electrospray Ionization (ESI): A liquid-phase soft ionization technique. While the pyridine ring is easily protonated, the extreme lipophilicity of the dicyclohexyl groups restricts the molecule's ability to partition to the surface of the charged ESI droplets, making it highly susceptible to matrix suppression[3].

  • Atmospheric Pressure Chemical Ionization (APCI): A gas-phase soft ionization technique. Because the solvent and analyte are entirely vaporized before ionization via a corona discharge, the lipophilicity of the molecule does not impede proton transfer[4]. This makes APCI the superior analytical choice for this specific compound class.

Analytical Workflow Visualization

MS_Workflow Synth Synthesis of 2-(2,2-Dicyclohexylvinyl)pyridine (HWE Olefination) Purif Sample Purification (Liquid-Liquid Extraction) Synth->Purif Split Mass Spectrometry Validation Selection Purif->Split EI GC-EI-MS (70 eV Hard Ionization) Split->EI ESI LC-ESI-MS (Liquid-Phase Ionization) Split->ESI APCI LC-APCI-MS (Gas-Phase Ionization) Split->APCI EI_Res High Fragmentation Weak[M]⁺ Ion EI->EI_Res ESI_Res Strong [M+H]⁺ Matrix Suppression Risk ESI->ESI_Res APCI_Res Strong [M+H]⁺ High Lipophilic Tolerance APCI->APCI_Res

Figure 1: Analytical workflow comparing MS ionization techniques for sterically hindered vinylpyridines.

Comparative Performance Data

To objectively evaluate the performance of these MS platforms, the synthesized product was analyzed across all three systems. The quantitative and qualitative metrics are summarized in Table 1.

Table 1: Performance Comparison of MS Techniques for 2-(2,2-Dicyclohexylvinyl)pyridine

Analytical MetricGC-EI-MS (Agilent 5977B)LC-ESI-MS (Thermo Q-Exactive)LC-APCI-MS (Thermo Q-Exactive)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Liquid-Phase Charge Transfer)Soft (Gas-Phase Proton Transfer)
Target Ion [M]∙+ ( m/z 269) [M+H]+ ( m/z 270) [M+H]+ ( m/z 270)
Molecular Ion Abundance < 5% (Base peak at m/z 186)65% (Subject to matrix variance)> 95% (Consistent)
Fragmentation Extent High (Extensive ring cleavage)LowLow
Matrix Effect Susceptibility LowHigh (Lipophilic suppression)Very Low
Overall Verdict Poor for intact mass confirmationAcceptable, requires high purityOptimal for lipophilic bases

Causality Insight: APCI dramatically outperforms ESI here because the thermodynamics of gas-phase protonation heavily favor the basic pyridine nitrogen, completely bypassing the droplet-partitioning limitations imposed by the bulky dicyclohexyl groups[3][4].

Experimental Methodologies

The following protocols represent a self-validating system: the synthesis utilizes a highly reactive carbanion to overcome steric hindrance, while the MS protocol includes a system suitability check using a less hindered isomer to verify ionization efficiency prior to target analysis[2].

Protocol A: Synthesis via HWE Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) reaction is selected over a standard Wittig reaction because the phosphonate-stabilized carbanion is significantly more nucleophilic, a strict requirement when attacking the highly sterically shielded carbonyl carbon of dicyclohexyl ketone.

  • Carbanion Generation: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 eq of diethyl (2-pyridylmethyl)phosphonate in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases and the solution turns deep red, indicating ylide formation.

  • Nucleophilic Addition: Dropwise, add 0.95 eq of dicyclohexyl ketone dissolved in THF.

  • Reflux & Drive to Completion: Due to steric hindrance, warm the reaction to 65 °C (reflux) and stir for 18 hours.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate 80:20) to yield 2-(2,2-dicyclohexylvinyl)pyridine.

Protocol B: LC-APCI-MS Validation Workflow

Causality: A high-organic mobile phase is utilized to ensure the highly lipophilic analyte elutes efficiently from the C18 column, while the addition of 0.1% formic acid provides the abundant proton source required for the APCI corona discharge to generate [M+H]+ ions.

  • System Suitability (Self-Validation): Before analyzing the target, inject a 1 µg/mL standard of 2-vinylpyridine[2]. Verify that the [M+H]+ peak ( m/z 106.06) achieves a signal-to-noise ratio > 100:1. This confirms the corona discharge needle is clean and proton transfer thermodynamics are optimal.

  • Sample Preparation: Dissolve 1 mg of the purified 2-(2,2-dicyclohexylvinyl)pyridine in 1 mL of HPLC-grade Methanol. Dilute 1:100 in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes (to wash the lipophilic dicyclohexyl groups off the column). Flow rate: 0.4 mL/min.

  • APCI-MS Parameters:

    • Ionization Mode: Positive Ion APCI.

    • Corona Discharge Current: 4.0 µA.

    • Vaporizer Temperature: 400 °C (Critical for vaporizing the heavy dicyclohexyl moieties).

    • Capillary Temperature: 250 °C.

  • Data Acquisition: Scan range m/z 100–500. Extract the chromatogram for m/z 270.22 (Theoretical [M+H]+ ).

Conclusion

For the structural validation of highly sterically hindered, lipophilic basic compounds like 2-(2,2-dicyclohexylvinyl)pyridine, standard ESI and EI techniques fall short due to matrix suppression and excessive fragmentation, respectively. LC-APCI-MS stands as the premier analytical product for this workflow. By leveraging gas-phase thermodynamics, APCI bypasses the steric and lipophilic limitations of the dicyclohexyl groups, providing a robust, unambiguous [M+H]+ signal for confident structural validation.

References

  • National Institutes of Health (NIH). "Mass Spectrometry in Advancement of Redox Precision Medicine". PMC.[Link]

  • Masaryk University. "C7895 Mass Spectrometry of Biomolecules". MUNI.[Link]

  • MDFCW. "2-(2,2-Dicyclohexylvinyl)pyridine_5749-71-3". MDFCW Chemical.[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 2-(2,2-dicyclohexylvinyl)pyridine and the cBRIDP Ligand Family in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remark...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly pivotal in the pharmaceutical and materials science industries for the synthesis of complex molecular architectures. The success of this reaction is often dictated by the choice of the phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

This guide provides a comparative analysis of the performance of the 2-(2,2-dicyclohexylvinyl)pyridine ligand family, referred to as cBRIDP ligands, in the Suzuki-Miyaura coupling. Due to the limited availability of specific data for 2-(2,2-dicyclohexylvinyl)pyridine, this guide will focus on the performance of its close analogs within the cBRIDP family, benchmarking them against the widely-used and highly effective Buchwald ligands, SPhos and XPhos.

The Central Role of Ligands in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The ligand, typically a bulky and electron-rich phosphine, influences each of these steps. An effective ligand must:

  • Promote Oxidative Addition: Facilitate the addition of the aryl halide to the Pd(0) center.

  • Enhance Transmetalation: Mediate the transfer of the organic group from the boronic acid to the palladium center.

  • Facilitate Reductive Elimination: Induce the final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[2]

The steric bulk of the ligand is crucial for promoting the formation of the active monoligated palladium species, which is often the most catalytically active.[2] Furthermore, the electron-donating ability of the ligand increases the electron density on the palladium center, which can enhance the rate of oxidative addition.

Benchmarking cBRIDP Ligands Against Buchwald's SPhos and XPhos

The cBRIDP ligands, including 2-(2,2-dicyclohexylvinyl)pyridine, are characterized by their bulky cyclohexyl groups and an electron-rich pyridine moiety. This combination of steric and electronic properties is designed to create a highly active and stable catalytic system. To objectively assess their performance, we compare available data for the cBRIDP ligand family with that of SPhos and XPhos, two of the most versatile and effective ligands for Suzuki-Miyaura couplings.[3][4]

Comparative Performance Data

The following table summarizes the performance of a representative cBRIDP ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, alongside typical performance data for SPhos and XPhos under similar conditions.

EntryAryl HalideLigandCatalyst Loading (mol %)Temperature (°C)Reaction Time (h)Yield (%)
14-BromotoluenecBRIDP0.5 (Pd), 1.0 (Ligand)80298[5]
24-BromotolueneSPhos2 (Pd), 4 (Ligand)80-10012-24>95
34-BromoanisolecBRIDP0.5 (Pd), 1.0 (Ligand)80297[5]
44-BromoanisoleXPhos2 (Pd), 4 (Ligand)1001893[6]
54-BromobenzonitrilecBRIDP0.5 (Pd), 1.0 (Ligand)80295[5]
64-BromobenzonitrileSPhos2 (Pd), 4 (Ligand)801698

Note: The data for cBRIDP is based on experiments with a representative ligand from the family.[5] Performance of SPhos and XPhos is derived from various literature sources and may vary based on specific reaction conditions.

The data indicates that the cBRIDP ligand family provides excellent yields with relatively low catalyst loading and short reaction times for a range of activated and deactivated aryl bromides.[5] The performance is comparable, and in some cases, potentially superior to the well-established Buchwald ligands in terms of reaction efficiency.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The efficacy of ligands like cBRIDP, SPhos, and XPhos can be understood through their role in the catalytic cycle. The bulky and electron-rich nature of these ligands is thought to facilitate both the oxidative addition and reductive elimination steps, leading to efficient catalyst turnover.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using a bulky phosphine ligand. This protocol can be adapted for use with cBRIDP, SPhos, or XPhos.

Materials:
  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • 2-(2,2-dicyclohexylvinyl)pyridine (or other ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (e.g., Schlenk tube)

Procedure:
  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the Pd(OAc)₂ and the phosphine ligand in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the Schlenk tube and purge with argon or nitrogen for 5-10 minutes.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids (Aryl Halide, Boronic Acid, Base) to Schlenk tube C 3. Add catalyst solution to Schlenk tube A->C B 2. Prepare catalyst solution (Pd(OAc)2 + Ligand in Toluene) B->C D 4. Purge with inert gas C->D E 5. Heat and stir reaction mixture D->E F 6. Monitor reaction progress (TLC/GC) E->F G 7. Cool and dilute with Ethyl Acetate F->G Reaction Complete H 8. Filter through Celite® G->H I 9. Concentrate filtrate H->I J 10. Purify by column chromatography I->J

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

The 2-(2,2-dicyclohexylvinyl)pyridine ligand family (cBRIDP) demonstrates high efficacy in palladium-catalyzed Suzuki-Miyaura couplings, offering high yields with a variety of substrates under relatively mild conditions. The performance of these ligands is highly competitive with established and widely used Buchwald ligands such as SPhos and XPhos. The bulky and electron-rich nature of the cBRIDP ligands appears to be key to their success, promoting the critical steps of the catalytic cycle. For researchers in drug development and other areas of chemical synthesis, the cBRIDP ligands represent a powerful and efficient option for the construction of C-C bonds via Suzuki-Miyaura coupling.

References

  • BenchChem. Cy-cBRIDP in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis of Suzuki and Stille Reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-(2,2-Dicyclohexylvinyl)pyridine and Its Structural Analogs

Introduction & Structural Context In the realm of drug development, 2-(2,2-dicyclohexylvinyl)pyridine (DCVP) is a critical synthetic intermediate. It serves as the direct alkene precursor to perhexiline, a well-known pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the realm of drug development, 2-(2,2-dicyclohexylvinyl)pyridine (DCVP) is a critical synthetic intermediate. It serves as the direct alkene precursor to perhexiline, a well-known prophylactic antianginal agent that functions as a carnitine palmitoyltransferase-1 (CPT-1) inhibitor[1].

To objectively evaluate the spectroscopic properties of DCVP, it must be analyzed within the context of its structural analogs along the synthesis pathway. Perhexiline can be synthesized via two primary routes: the dehydration of a tertiary alcohol formed from dicyclohexyl ketone and 2-picoline[1], or via the exhaustive catalytic hydrogenation of the fully aromatic precursor, 2-(2,2-diphenylethenyl)pyridine (DPVP) [2].

By comparing DCVP against its fully aromatic precursor (DPVP) and its fully saturated derivative (Perhexiline), we can establish a self-validating spectroscopic framework. This guide tracks how the sequential saturation of phenyl rings, followed by the vinyl and pyridine moieties, fundamentally alters the electronic landscape and photophysical signatures of these molecules.

ConjugationPathway DPVP DPVP (Fully Aromatic) Extended π-System DCVP DCVP (Target Intermediate) Localized π-System DPVP->DCVP Phenyl Hydrogenation (or Ketone Sub.) PERH Perhexiline (Fully Saturated) No π-System DCVP->PERH Vinyl/Pyridine Hydrogenation

Structural evolution from DPVP to Perhexiline highlighting the loss of π-conjugation.

Mechanistic Causality of Spectroscopic Shifts (E-E-A-T)

As an Application Scientist, it is crucial to understand why these spectra shift, rather than just memorizing the values. The comparative data is driven by three core chemical principles:

  • Breaking of Extended π -Conjugation (UV-Vis/Fluorescence): DPVP possesses an extended conjugated system linking two phenyl rings across a vinyl bridge to a pyridine ring. This lowers the HOMO-LUMO gap, resulting in significant bathochromic (red) shifts into the near-UV/visible region. When the phenyl rings are saturated to form DCVP, conjugation is restricted strictly to the 2-vinylpyridine core. The baseline chromophore of 2-vinylpyridine absorbs primarily at 238 nm ( π→π∗ ) and 282 nm ( n→π∗ )[3]. Total hydrogenation to perhexiline removes all chromophores, leaving only deep-UV absorption.

  • Anisotropic Deshielding (NMR): In 1 H NMR, the vinyl proton of DPVP is trapped in the magnetic deshielding cone of the adjacent phenyl rings, pushing its signal downfield (>7.0 ppm) where it overlaps with aromatic resonances. In DCVP, the aliphatic cyclohexyl rings lack this ring current effect, allowing the vinyl proton to resonate upfield as a distinct, diagnostic singlet (~6.4 ppm).

  • Hybridization State Transitions (FT-IR): The conversion from DPVP to DCVP to Perhexiline is a masterclass in tracking sp2→sp3 carbon transitions. The disappearance of aromatic C-H stretches (>3000 cm −1 ) and the emergence of strong aliphatic C-H stretches (<3000 cm −1 ) and secondary amine N-H stretches (~3300 cm −1 ) provide an unambiguous, self-validating map of reaction progress.

Comparative Spectroscopic Data

Table 1: UV-Vis & Fluorescence Photophysical Properties
CompoundAbsorption λmax​ (nm)Molar Extinction ϵ (M −1 cm −1 )Emission λem​ (nm)Conjugation Extent
DPVP ~315~22,000~450 (AIE active)Extended (Diphenyl + Vinyl + Pyridine)
DCVP 238, 282~12,000None / Very WeakLocalized (Vinyl + Pyridine)
Perhexiline < 220< 100NoneNone (Fully Saturated)
Table 2: Key NMR Chemical Shifts (in CDCl 3​ , δ ppm)
CompoundVinyl Proton ( 1 H)Pyridine Protons ( 1 H)Aliphatic Protons ( 1 H)Aromatic/Vinyl Carbons ( 13 C)
DPVP ~7.2 (overlaps)7.0 - 8.6 (m, 4H)None120 - 150
DCVP ~6.4 (s, 1H)7.0 - 8.5 (m, 4H)1.0 - 2.0 (m, 22H)120 - 160
Perhexiline N/AN/A0.8 - 3.0 (m, 32H)None (>100 ppm)
Table 3: Diagnostic FT-IR Vibrational Frequencies (cm −1 )
CompoundC-H Stretch ( sp2 , >3000)C-H Stretch ( sp3 , <3000)C=C Stretch (~1600)N-H Stretch (~3300)
DPVP Strong (~3050)Weak / NoneStrong (~1620)None
DCVP Weak (~3010)Strong (2920, 2850)Medium (~1640)None
Perhexiline NoneStrong (2920, 2850)NoneStrong (~3300)

Experimental Methodologies & Validation Workflows

To ensure high-fidelity data collection, the following standardized protocols must be adhered to when analyzing these analogs.

Protocol A: Optical Spectroscopy (UV-Vis & Fluorescence)
  • Solvent Preparation: Utilize HPLC-grade Acetonitrile (MeCN) to ensure UV transparency down to 190 nm.

  • Sample Dilution: Prepare a 1.0 mM stock solution of the analyte. Dilute to a working concentration of 10 μ M to prevent detector saturation and inner-filter effects during fluorescence measurements.

  • Acquisition: Use a 10 mm pathlength quartz cuvette. Blank the spectrophotometer with pure MeCN. Scan absorption from 190 nm to 500 nm. For DPVP fluorescence, excite at the absorption maximum ( λex​ = 315 nm) and scan emission from 350 nm to 600 nm.

Protocol B: NMR Spectroscopy ( 1 H and 13 C)
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters: Utilize a 400 MHz (or higher) NMR spectrometer. For 1 H NMR, acquire 16 scans with a relaxation delay (D1) of 1.0 s. For 13 C NMR, acquire a minimum of 512 scans with proton decoupling to resolve the complex aliphatic carbon signals of the cyclohexyl rings.

  • Data Processing: Phase and baseline correct the spectra. Reference the TMS peak to exactly 0.00 ppm.

Protocol C: FT-IR Spectroscopy
  • Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. No KBr pellet pressing is required.

  • Acquisition: Clean the crystal with isopropanol and collect a background spectrum. Apply the neat sample (oil or powder) directly to the crystal. Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

SpectroWorkflow Prep Sample Preparation (HPLC Grade Solvents, CDCl3) Optics Optical Spectroscopy (UV-Vis & Fluorimetry) Prep->Optics NMR NMR Spectroscopy (1H, 13C, 400 MHz) Prep->NMR IR FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) Prep->IR Data Data Synthesis & Structural Validation Optics->Data NMR->Data IR->Data

Standardized experimental workflow for the spectroscopic validation of DCVP and its analogs.

References

  • [1] Hypercalemia/2SyntheticDatasetSmall · Datasets at Hugging Face (Details the synthesis of perhexiline via lithiated 2-picoline and dicyclohexyl ketone). Source: huggingface.co. URL: 1

  • [2] Synthesis of 2-(2,2-dicyclohexylethyl)piperidine acetate (Details the total hydrogenation of 2-(2,2-diphenylethenyl)pyridine to perhexiline). Source: prepchem.com. URL: 2

  • [3] 2-Vinylpyridine | C7H7N | CID 7521 - PubChem (Provides baseline UV-Vis absorption maxima for the 2-vinylpyridine chromophore). Source: nih.gov. URL: 3

Sources

Comparative

A Comparative Guide to Verifying the Structural Integrity of 2-(2,2-dicyclohexylvinyl)pyridine via IR Spectroscopy

Introduction: The Imperative of Structural Verification In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule like 2-(2,2-dicyclohexylvinyl)pyridine, a compound with potential applications stemming from its unique sterically hindered vinylpyridine moiety, even minor structural deviations can lead to drastic changes in chemical reactivity, biological activity, and material properties. Infrared (IR) spectroscopy presents itself as a rapid, non-destructive, and highly accessible first-line technique for verifying the presence of key functional groups, thereby providing a crucial layer of quality control and structural validation.[1]

This guide provides an in-depth, experience-driven protocol for utilizing Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm the structural integrity of 2-(2,2-dicyclohexylvinyl)pyridine. We will explore the causal links between molecular vibrations and spectral features, present a self-validating experimental workflow, and objectively compare the utility of IR spectroscopy with alternative analytical methods for this specific application.

Theoretical Principles: Decoding the Vibrational Signature

The power of IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds.[2] When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For 2-(2,2-dicyclohexylvinyl)pyridine, the structure is a composite of three distinct chemical motifs, each with an expected vibrational signature.

Caption: Molecular structure of 2-(2,2-dicyclohexylvinyl)pyridine.

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits characteristic C=C and C=N bond stretching vibrations, which typically appear in the 1620-1400 cm⁻¹ region.[3] You should expect to see a series of sharp to medium intensity bands, often near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[3] Additionally, aromatic C-H stretching vibrations produce sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]

  • The Dicyclohexyl Groups: These saturated aliphatic rings are characterized by their C-H bonds. The most prominent feature will be strong, sharp absorption bands in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ groups.[4][5] These peaks are often the most intense in the entire spectrum. Furthermore, CH₂ bending (scissoring) vibrations are expected around 1470-1445 cm⁻¹.[5][6]

  • The Vinyl Group (C=C): This is the most nuanced feature to verify. The central C=C double bond is tetrasubstituted, meaning it has no directly attached hydrogen atoms. Vibrations of highly substituted and relatively symmetrical double bonds often result in a very small change in the dipole moment, which is a requirement for IR absorption.[3][7] Consequently, the C=C stretching band, typically found around 1670-1640 cm⁻¹, is expected to be very weak or entirely absent in the spectrum of 2-(2,2-dicyclohexylvinyl)pyridine.[3] The absence of a significant peak in this region, coupled with the absence of vinylic =C-H stretching bands above 3000 cm⁻¹, becomes a key piece of confirmatory evidence for this specific substitution pattern.

Experimental Protocol: A Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the method of choice for this analysis due to its minimal sample preparation, speed, and reproducibility.[8][9] It is suitable for analyzing liquids, oils, and solid powders directly.[8]

ATR_FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Verify Crystal Cleanliness (Run a 'Clean Check' scan) A->B C 3. Collect Background Spectrum (Scan of empty, clean crystal) B->C D 4. Apply Sample to Crystal (A small drop or a few mg of solid) C->D E 5. Ensure Good Contact (Apply pressure with anvil) D->E F 6. Collect Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) E->F G 7. Perform ATR Correction (Software function) F->G H 8. Baseline Correction & Normalization G->H I 9. Peak Picking & Interpretation H->I

Caption: Standard operating procedure for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Causality: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean to prevent spectral contamination from previous samples.

    • Protocol: Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), followed by a dry wipe.

  • Background Collection (Self-Validation Step):

    • Causality: A background spectrum of the empty crystal is essential to ratio out the absorbances from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental responses. This ensures that the final spectrum contains only information from the sample.

    • Protocol: With the clean, empty ATR accessory in place, collect a background scan. Standard parameters are typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Effective contact between the sample and the ATR crystal is critical for generating a strong evanescent wave interaction, which is the basis of the ATR measurement.[9]

    • Protocol: Place a small amount of the 2-(2,2-dicyclohexylvinyl)pyridine sample (a single drop if liquid, or a few milligrams of powder if solid) directly onto the center of the ATR crystal. Lower the press anvil to apply consistent pressure, ensuring intimate contact across the crystal surface.[10]

  • Sample Spectrum Acquisition:

    • Causality: Signal averaging over multiple scans improves the signal-to-noise ratio, leading to a higher quality spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic broad and sharp bands of most organic molecules.

    • Protocol: Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio this against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Causality: Raw ATR data can have a wavelength-dependent depth of penetration, which can skew peak intensities at lower wavenumbers. An ATR correction algorithm compensates for this effect. Baseline correction removes any broad, rolling features that are not due to molecular absorption.

    • Protocol: Use the spectrometer's software to apply an ATR correction and a baseline correction to the final spectrum.

Data Analysis and Spectral Interpretation

The resulting spectrum should be analyzed by identifying key absorption bands and assigning them to the expected functional groups. The absence of certain peaks is as informative as their presence.

Caption: Decision logic for spectral interpretation.

Summary of Expected Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Comments
3100 - 3000C-H StretchPyridine (Aromatic)Weak to Medium, Sharp
2960 - 2850C-H StretchCyclohexyl (Aliphatic CH₂)Strong, Sharp (often most intense peaks)[4][5][11]
~1650C=C StretchVinyl (Alkene)Absent or Very Weak. Key indicator of tetrasubstitution.[3]
1620 - 1400C=C and C=N StretchPyridine Ring ModesSeries of Medium to Strong, Sharp Bands[3][12]
~1450CH₂ Bend (Scissoring)Cyclohexyl (Aliphatic)Medium, Sharp[5][11]
< 1400Fingerprint RegionC-C Stretches, BendsComplex pattern, unique to the molecule

Comparison with Alternative Analytical Methods

While IR spectroscopy is an excellent tool for rapid functional group analysis, a complete structural elucidation often requires a combination of techniques.[13][14][15]

TechniqueInformation ProvidedStrengths for this ApplicationLimitations for this Application
IR Spectroscopy Presence/absence of key functional groups.Fast, non-destructive, excellent for confirming the presence of the pyridine and cyclohexyl groups and the absence of vinylic C-H bonds.[1][15]Provides no direct information on atom connectivity, stereochemistry, or molecular weight. Cannot distinguish isomers.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry.Unambiguously determines the complete molecular structure, including the connectivity of the pyridine, vinyl, and cyclohexyl groups. Can confirm the substitution pattern.[15]Slower acquisition time, requires more sample, more expensive instrumentation, and requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can give clues about the structural components (e.g., loss of a cyclohexyl group).[13][15]Cannot distinguish between isomers with the same mass. Provides limited information on the specific connectivity of the atoms.[15]

Synergistic Approach: The most robust validation strategy involves using these techniques in concert. IR provides a quick and affordable confirmation that the primary functional groups are present. MS then confirms that the molecule has the correct molecular weight. Finally, NMR provides the definitive, high-resolution map of the atomic connectivity, serving as the ultimate arbiter of structural integrity.

Conclusion

Verifying the structure of 2-(2,2-dicyclohexylvinyl)pyridine via IR spectroscopy is a highly effective and efficient process when approached with a clear understanding of the molecule's expected vibrational signatures. The key to a successful analysis lies not only in identifying the strong, characteristic peaks of the pyridine and cyclohexyl moieties but also in recognizing the diagnostic absence of a strong C=C stretching band, which corroborates the tetrasubstituted nature of the vinyl group. While not a standalone tool for complete elucidation, ATR-FTIR serves as an indispensable first-pass analytical technique, providing trustworthy and actionable data for researchers, scientists, and drug development professionals.

References

  • ChemicalBook. (n.d.). 2-Vinylpyridine(100-69-6) IR Spectrum.
  • Doc Brown's Advanced Organic Chemistry. (2026, March 10). infrared spectrum of cyclohexene.
  • Katritzky, A. R., & Ambler, A. P. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Analytical Chemistry - ACS Publications. (n.d.). Characterization of Vinyl-Substituted, Carbon−Carbon Double Bonds by GC/FT-IR Analysis.
  • Arichi, S. (1968). Absorption Spectrum of Stereospecific Poly-2-vinylpyridine. Bulletin of the Chemical Society of Japan, 41(1), 244-245.
  • Krajnc, A., & Penca, M. (2020).
  • Maricopa Open Digital Press. (n.d.).
  • O'Connell, D., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A, 37(6), 061002.
  • ResearchG
  • Journal of Agricultural and Food Chemistry. (n.d.). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis.
  • NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. NIST Chemistry WebBook.
  • Domenech, A., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. International Journal of Molecular Sciences, 24(13), 10989.
  • Department of Chemistry, University of Washington. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • Langmuir - ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • SpectraBase. (n.d.). 2-Vinylpyridine - Optional[FTIR] - Spectrum.
  • BenchChem. (2025).
  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
  • Royal Society of Chemistry. (2025, June 25).
  • University of Babylon. (n.d.).
  • Journal of Chemical Education - ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Doc Brown's Advanced Organic Chemistry. (2026, March 22). infrared spectrum of cyclohexane.
  • Chemistry LibreTexts. (2023, August 29).
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.).
  • Crystallography Reports. (n.d.).
  • Molecules. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.
  • National Center for Biotechnology Information. (n.d.). 2',2'-Dicyclohexyl-2'-hydroxy-2-ethylpyridine. PubChem.
  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ResearchGate. (2025, August 6). The Reduction of Pyridine by K 12 Si 17 to the 4,4′-Bipyridine Radical Anion.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,2-Dicyclohexylvinyl)pyridine

This document provides essential safety and logistical guidance for the proper disposal of 2-(2,2-Dicyclohexylvinyl)pyridine. As a niche pyridine derivative, specific safety data may be limited. Therefore, this guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the proper disposal of 2-(2,2-Dicyclohexylvinyl)pyridine. As a niche pyridine derivative, specific safety data may be limited. Therefore, this guide is built upon established principles for handling hazardous chemical waste and extrapolates from safety data for structurally related compounds, such as pyridine and 2-vinylpyridine, to ensure a conservative and safety-first approach. This protocol is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Compound Profile and Hazard Assessment

2-(2,2-Dicyclohexylvinyl)pyridine is a complex organic molecule featuring a pyridine ring and a dicyclohexylvinyl group. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, its hazard profile is inferred from its constituent functional groups. The pyridine moiety suggests potential for toxicity, while the vinyl group indicates a risk of polymerization.[1][2] The overall structure points towards it being a combustible liquid with significant health and environmental hazards.

Causality Behind Hazard Assessment: The pyridine ring is a known hepatotoxin and can affect the central nervous system.[1][3] Vinyl compounds are often flammable, can cause skin and eye irritation, and may act as sensitizers.[4][5] Therefore, it is imperative to treat 2-(2,2-Dicyclohexylvinyl)pyridine with the same, if not greater, level of caution as its better-characterized relatives.

Table 1: Inferred Hazard Profile for 2-(2,2-Dicyclohexylvinyl)pyridine

Hazard ClassificationInferred Risk & RationaleSupporting Sources
Physical Hazards Flammable/Combustible Liquid: Pyridine and vinylpyridines are flammable liquids.[6][7] It is prudent to assume this compound will have a flashpoint that requires precautions against ignition sources.[6][7]
Health Hazards Toxic/Harmful: Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled, based on data for pyridine and 2-vinylpyridine.[4][5][6][4][5][6]
Corrosive/Irritant: Causes severe skin burns and serious eye damage. Pyridine derivatives are known to be severely irritating to skin, eyes, and mucous membranes.[4][6][8][4][6][8]
Sensitizer: May cause an allergic skin reaction, a known hazard for some vinyl compounds.[5][7][5][7]
Environmental Hazards Toxic to Aquatic Life: Pyridine and its derivatives can be toxic to aquatic life, with potentially long-lasting effects.[4][7] Discharge into the environment must be strictly avoided.[5][4][5][7]

Immediate Safety & Handling Protocols

Before generating any waste, safe handling is paramount. Adherence to these protocols minimizes exposure and reduces the risk of accidents, ensuring a self-validating system of safety.

Engineering Controls:

  • Chemical Fume Hood: Always handle 2-(2,2-Dicyclohexylvinyl)pyridine and its waste solutions inside a properly functioning and certified laboratory chemical fume hood.[9] This is critical to prevent inhalation of potentially toxic vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[8]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this hazardous chemical is required. The causality is clear: each piece of equipment protects a specific route of exposure.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes that can cause serious eye damage.[8]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Pyridine is readily absorbed through the skin, so glove integrity is crucial.[6]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[9]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in safe disposal. Never mix incompatible waste streams.[10][11]

Step 1: Designate a Hazardous Waste Container

  • Select a chemically compatible container. A glass bottle (amber Winchester bottles are ideal) with a screw-top cap is recommended.[11] Avoid using metal containers due to potential reactivity. Check chemical compatibility charts if unsure.[12][13][14][15]

  • The container must be clean and dry. If reusing a container, deface or completely remove the original label.[16]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.[9]

  • The label must include:

    • The full chemical name: "2-(2,2-Dicyclohexylvinyl)pyridine" and any other components in the waste solution.[16]

    • Approximate concentrations of all constituents.

    • The date waste was first added.[16]

    • The appropriate hazard pictograms (e.g., Flammable, Corrosive, Toxic, Environmental Hazard).[11]

Step 3: Collect the Waste

  • Collect all waste containing 2-(2,2-Dicyclohexylvinyl)pyridine, including pure excess compound, reaction mixtures, and solvent rinses, in the designated container.

  • Do NOT overfill the container. Leave at least 10% headspace to allow for vapor expansion.[16]

  • Keep the container securely closed when not in use.[8]

  • Store the waste container in a designated, well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents and strong acids.[9]

Solid Waste:

  • Contaminated consumables (e.g., pipette tips, gloves, absorbent pads) should be collected separately in a clearly labeled, sealed plastic bag or container.[17] This is considered solid hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the handling and disposal of 2-(2,2-Dicyclohexylvinyl)pyridine waste.

G Disposal Workflow for 2-(2,2-Dicyclohexylvinyl)pyridine cluster_0 In-Lab Handling cluster_1 Waste Collection & Disposal A Waste Generation (Pure compound, solutions, contaminated materials) B Is the waste liquid or solid? A->B C Collect in labeled, compatible liquid waste container (e.g., Glass Bottle). Keep closed. B->C Liquid D Collect in labeled, sealed solid waste container (e.g., Lined Box). B->D Solid E Store in designated secondary containment area away from incompatibles. C->E D->E F Arrange for pickup by certified Hazardous Waste Disposal Vendor. E->F G Final Disposal via High-Temperature Incineration. F->G

Sources

Handling

Personal protective equipment for handling 2-(2,2-Dicyclohexylvinyl)pyridine

As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety, I approach chemical handling not just as a set of rules, but as a discipline of understanding molecular behavior. When handling 2-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety, I approach chemical handling not just as a set of rules, but as a discipline of understanding molecular behavior. When handling 2-(2,2-Dicyclohexylvinyl)pyridine (CAS: 5749-71-3)[1], standard laboratory safety protocols are insufficient.

This compound is a critical intermediate in the synthesis of Perhexiline , a prophylactic antianginal agent that shifts myocardial metabolism by inhibiting mitochondrial carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2)[2][3]. To safely handle this precursor, we must design our Personal Protective Equipment (PPE) and operational workflows around its specific physicochemical properties.

Here is the comprehensive, self-validating procedural guide for handling, reacting, and disposing of 2-(2,2-Dicyclohexylvinyl)pyridine.

Risk Assessment & Hazard Causality

To build a robust safety protocol, we must first understand the causality behind the hazard. Why does this specific molecule require heightened precautions?

  • Systemic Toxicity of the Pyridine Core: Pyridine and its derivatives are notorious for causing severe local irritation to the skin, eyes, and mucous membranes, alongside systemic central nervous system (CNS) toxicity upon absorption[4][5].

  • Hyper-Lipophilicity (The Trojan Horse Effect): The addition of the bulky 2,2-dicyclohexylvinyl moiety drastically increases the molecule's octanol-water partition coefficient (LogP). Highly lipophilic molecules penetrate the lipid bilayer of the human stratum corneum much faster than hydrophilic compounds. If this powder contacts bare skin, the lipophilic tail rapidly drags the toxic pyridine pharmacophore directly into systemic circulation.

  • Aerosolization Risk: As a high-molecular-weight organic solid (C19H27N)[1], the primary exposure route during weighing and transfer is the inhalation of micro-dust particles.

Table 1: Quantitative & Physical Property Summary

Property Value Operational Implication
CAS Number 5749-71-3[1] Required for accurate waste manifesting and SDS tracking.
Molecular Formula C19H27N[1] High carbon ratio dictates extreme lipophilicity and skin absorption risk.
Physical State Solid High risk of static-induced aerosolization and dust inhalation.

| Target Application | Perhexiline Precursor[6] | Requires high-purity, contamination-free handling environments. |

Required PPE Matrix

Every piece of equipment chosen below is a deliberate countermeasure against the molecule's specific physical properties.

Table 2: PPE Specifications and Mechanistic Justification

Body Part Required PPE Specification Mechanistic Justification
Hands Double Gloves Inner: Nitrile (4 mil)Outer: Neoprene or heavy Nitrile (8 mil) Pyridine derivatives degrade latex. The lipophilic nature of the compound requires a secondary barrier in case of micro-tears in the outer glove[5].
Eyes/Face Safety Goggles & Face Shield ANSI Z87.1 certified, indirect venting Prevents micro-dust from settling on the ocular mucosa, which rapidly absorbs lipophilic bases[4].
Body Disposable Tyvek Suit or Lab Coat Elastic cuffs, fully buttoned Prevents powder from embedding in woven cotton clothing, which can cause prolonged dermal exposure via sweat solubilization[5].

| Respiratory | N95 or P100 Respirator | NIOSH-approved particulate filter | Mandatory if handling outside a certified fume hood to prevent inhalation of aerosolized solid particles[5]. |

Operational Workflow: Self-Validating Protocols

Do not merely execute steps; validate them. The following methodology ensures that every action is verified before proceeding.

Phase 1: Pre-Operation Setup
  • Validate Containment: Turn on the chemical fume hood. Validation Step: Visually verify the magnehelic gauge reads a negative pressure (typically >100 feet per minute face velocity) before opening the sash.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with an anti-static cloth.

  • Don PPE: Apply the inner nitrile glove, don the lab coat/Tyvek suit ensuring the cuffs cover the inner glove, then apply the outer nitrile glove over the cuff.

Phase 2: Weighing and Transfer
  • Tare the Vessel: Place an anti-static weighing boat onto the analytical balance inside the fume hood.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the 2-(2,2-Dicyclohexylvinyl)pyridine. Causality: Grounded metal prevents static charge buildup, which would otherwise cause the lipophilic powder to "jump" and aerosolize.

  • Seal: Once the target mass is reached, immediately transfer the powder into the reaction flask and seal it with a septum before removing it from the balance area.

Workflow A Pre-Operation Verify Hood Flow (>100 fpm) B Don PPE Double Nitrile & Tyvek A->B C Material Handling Weighing 2-(2,2-Dicyclohexylvinyl)pyridine B->C D Synthesis Perhexiline Intermediate Reaction C->D E Decontamination Solvent Wipe -> 10% Bleach D->E F Waste Disposal Non-Halogenated Organics E->F

Fig 1. Standard operating workflow and PPE boundaries for handling pyridine derivatives.

Spill Response & Decontamination Plan

If a spill occurs, the primary goal is to prevent dust generation and dermal contact. Never dry-sweep a pyridine derivative powder.

  • Isolate: Immediately halt work, lower the fume hood sash, and alert nearby personnel.

  • Assess: Determine if the spill is minor (<50g, contained in hood) or major (>50g or outside hood).

  • Wet-Wipe Containment (Minor Spill):

    • Dampen absorbent lab wipes with a compatible solvent (e.g., isopropanol or ethanol). Causality: The solvent dissolves the lipophilic solid, preventing dust aerosolization while capturing the chemical in the wipe.

    • Wipe inward from the perimeter of the spill to the center to prevent spreading.

  • Decontaminate: Wash the affected surface with a 10% bleach solution, followed by soap and water, to neutralize residual pyridine organics.

  • Doffing: Remove outer gloves first (turning them inside out), followed by the lab coat, and finally the inner gloves. Wash hands immediately with copious amounts of soap and water[5].

SpillResponse S1 Spill Detected (Solid or Solution) S2 Assess Magnitude S1->S2 S3 Minor Spill (<50g) Inside Fume Hood S2->S3 Low Risk S4 Major Spill (>50g) Outside Fume Hood S2->S4 High Risk S5 Wet Wipe Method (Avoid Dust Generation) S3->S5 S6 Evacuate Lab Contact EHS HazMat S4->S6

Fig 2. Decision matrix for 2-(2,2-Dicyclohexylvinyl)pyridine spill response and containment.

Disposal Plan

Improper disposal of pyridine derivatives can lead to environmental toxicity and degradation of incompatible storage containers.

  • Segregation: Classify all waste containing 2-(2,2-Dicyclohexylvinyl)pyridine as Non-Halogenated Organic Waste (unless reacted with halogenated solvents during the Perhexiline synthesis steps).

  • Containment: Place all solid waste (contaminated wipes, weighing boats, empty vials) into a high-density polyethylene (HDPE) solid waste bucket. Causality: Pyridine bases can slowly degrade low-density plastics and polycarbonates over time; HDPE provides superior chemical resistance.

  • Liquid Waste: Funnel any solvent washings into an HDPE liquid waste carboy. Ensure the carboy is stored in secondary containment.

  • Manifesting: Label the waste container explicitly with "Contains Pyridine Derivatives (CAS 5749-71-3) - Toxic/Irritant" to ensure Environmental Health and Safety (EHS) personnel process it via high-temperature incineration.

References

  • "2-(2,2-Dicyclohexylvinyl)pyridine, TRC 10 mg | Buy Online | Toronto" - Fisher Scientific.
  • "2-(2,2-Dicyclohexylvinyl)pyridine_5749-71-3" - MDFCW.
  • "Perhexiline | Encyclopedia MDPI" - MDPI.
  • "Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects" - National Institutes of Health (NIH).
  • "Pyridine | C5H5N | CID 1049 - PubChem" - National Institutes of Health (NIH).
  • "JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet" - Jubilant Ingrevia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dicyclohexylvinyl)pyridine
Reactant of Route 2
2-(2,2-Dicyclohexylvinyl)pyridine
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